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  • Product: Sodium pentadecanoate
  • CAS: 4268-63-7

Core Science & Biosynthesis

Foundational

Sodium Pentadecanoate in Drug Development: Molecular Architecture, Formulation Dynamics, and Metabolic Pharmacology

Executive Summary Historically overshadowed by even-chain fatty acids, odd-chain saturated fatty acids (OCSFAs) like pentadecanoic acid (C15:0) are emerging as critical regulators of metabolic homeostasis. Sodium pentade...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically overshadowed by even-chain fatty acids, odd-chain saturated fatty acids (OCSFAs) like pentadecanoic acid (C15:0) are emerging as critical regulators of metabolic homeostasis. Sodium pentadecanoate, the highly soluble sodium salt of C15:0, serves as a premier delivery vehicle for in vitro and in vivo pharmacological applications. This whitepaper synthesizes the physicochemical properties, formulation dynamics, and biological mechanisms of sodium pentadecanoate, providing actionable, self-validating protocols for its use in drug development.

Chemical Identity & Molecular Architecture

Sodium pentadecanoate is an anionic surfactant characterized by a 15-carbon aliphatic tail and a terminal sodium carboxylate headgroup. The odd-numbered carbon chain fundamentally alters its crystal lattice packing compared to ubiquitous even-chain variants, directly impacting its melting point and solubility profile 1[1].

To facilitate rapid reference during assay design, the core quantitative data for sodium pentadecanoate is summarized below:

Table 1: Physicochemical and Structural Parameters

ParameterValueReference
IUPAC Name Sodium pentadecanoate2[2]
Molecular Formula C15H29NaO22[2]
Molecular Weight 264.38 g/mol 2[2]
CAS Registry Number 4268-63-73[3]
PubChem CID 236636382[2]
SMILES String CCCCCCCCCCCCCCC(=O)[O-].[Na+]2[2]
Topological Polar Surface Area 40.1 Ų2[2]

Physicochemical Behavior & Formulation Dynamics

When formulating sodium pentadecanoate for biological assays, understanding its micellization behavior is non-negotiable. In aqueous environments, the compound exists in an equilibrium between hydrated solid monomers and micelles.

The Krafft Point Causality: The Krafft point is the temperature at which the solubility of the monomeric soap equals the critical micelle concentration (CMC). Odd-chain fatty acid soaps exhibit a distinct "zig-zag" Krafft point curve relative to their carbon number 4[4]. If a formulation is prepared or stored below the Krafft point, the compound will precipitate out of solution as a hydrated solid, rendering it biologically unavailable and potentially causing physical blockage in microfluidic or high-throughput screening systems. Therefore, dissolution protocols must strictly maintain temperatures above this threshold (typically >55°C during initial solubilization) to ensure complete micellar equilibrium 4[4].

Biological Mechanisms & Therapeutic Potential

In the context of drug development, C15:0 is actively investigated for its protective effects against metabolic syndromes, particularly Type 2 Diabetes Mellitus (T2DM).

Mechanism of Action: Upon cellular entry, the pentadecanoate anion acts as a potent ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). Activation of PPAR-α upregulates the transcription of genes responsible for fatty acid transport and oxidation 5[5]. In terminally differentiated HepG2 cell models, sodium pentadecanoate has been shown to ameliorate palmitate-induced dysfunction, significantly improving glucose output and glycogen production 5[5]. Furthermore, it exhibits profound anti-inflammatory properties, yielding up to a 72% reduction in TNF-α production in LPS-stimulated monocytes 5[5].

PPAR_Pathway N1 Sodium Pentadecanoate (Micellar/BSA-Conjugated) N2 Cellular Internalization (Hepatocytes/Monocytes) N1->N2 N3 PPAR-α Nuclear Translocation & Ligand Binding N2->N3 N4 Transcriptional Upregulation (Lipid Metabolism Genes) N3->N4 N5 Metabolic Rescue (↓ TNF-α, ↑ Glycogen Production) N4->N5

Fig 1. PPAR-α signaling cascade activated by sodium pentadecanoate for metabolic homeostasis.

Experimental Protocols & Validation Systems

To ensure reproducibility and scientific integrity, the following protocols have been designed with explicit causality and built-in self-validation checkpoints.

Protocol 1: Synthesis and Physicochemical Validation

Objective: Generate high-purity sodium pentadecanoate from pentadecanoic acid. Causality & Logic: Saponification requires precise stoichiometric control. Excess base causes alkaline hydrolysis of downstream cellular targets, while excess acid results in insoluble aggregates.

  • Reagent Preparation: Suspend 10.0 g of high-purity pentadecanoic acid (C15:0) in 100 mL of anhydrous ethanol.

  • Neutralization: Slowly add an equimolar amount of 1M NaOH dropwise under continuous magnetic stirring at 60°C. Causality: Elevated temperature ensures the system remains above the Krafft point, preventing premature precipitation [[4]](4].

  • Crystallization: Cool the solution gradually to 4°C to induce crystallization 1[1].

  • Filtration & Drying: Recover the precipitate via vacuum filtration and dry under a vacuum desiccator for 24 hours.

  • Self-Validating Checkpoint: Dissolve 10 mg of the product in 1 mL of deionized water at 65°C. The solution must be optically clear (indicating complete micellization). Measure the pH; it must fall between 7.5 and 8.5. A cloudy solution indicates incomplete saponification or a temperature below the Krafft point.

Protocol 2: BSA-Conjugation and In Vitro Hepatocyte Bioassay

Objective: Evaluate PPAR-α mediated metabolic rescue in HepG2 cells. Causality & Logic: Free sodium pentadecanoate acts as an anionic surfactant that can lyse cell membranes. Conjugating the fatty acid to Bovine Serum Albumin (BSA) at a 6:1 molar ratio sequesters the hydrophobic tail, mimicking endogenous lipid transport and preventing detergent-induced cytotoxicity [[5]](5].

  • Stock Solution: Dissolve sodium pentadecanoate in 50% ethanol at 70°C to create a 50 mM stock. Causality: Heating prevents micellar aggregation and ensures monomeric dispersion.

  • BSA Complexation: Add the stock dropwise to a 5% BSA solution in serum-free RPMI 1640 media to achieve a final concentration of 5 mM (6:1 FA/BSA ratio). Stir continuously at 37°C for 4 hours 5[5].

  • pH Adjustment & Sterilization: Adjust the pH to 7.4. Sterilize the complex through a 0.2 µm syringe filter 5[5].

  • Cellular Treatment: Seed terminally differentiated HepG2 cells. Pre-treat with the BSA-conjugated sodium pentadecanoate for 24 hours prior to palmitate or LPS challenge.

  • Self-Validating Checkpoint: Quantify cell viability using an MTT assay before proceeding to downstream targets. Viability must exceed 95% compared to BSA-only controls, validating that the 6:1 conjugation successfully neutralized surfactant toxicity.

Workflow S1 Step 1: Stock Preparation (Dissolve in Ethanol at 70°C) S2 Step 2: BSA Conjugation (6:1 FA/BSA Ratio, 37°C) S1->S2 S3 Step 3: Sterilization (0.2µm Filtration) S2->S3 S4 Step 4: Cell Treatment (HepG2 / Monocytes) S3->S4 S5 Step 5: Quantification (Glucose Output / TNF-α) S4->S5

Fig 2. Workflow for BSA-conjugation and in vitro validation of sodium pentadecanoate.

Conclusion

Sodium pentadecanoate is a highly valuable compound bridging the gap between nutritional biochemistry and targeted metabolic pharmacology. By strictly controlling Krafft point dynamics during formulation and utilizing physiologically relevant delivery vehicles (like BSA conjugation), researchers can reliably harness its PPAR-α activating potential to model and treat metabolic dysfunctions.

References

  • Title: Sodium pentadecanoate | C15H29NaO2 | CID 23663638 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Pentadecylic acid - Grokipedia Source: grokipedia.com URL: [Link]

  • Title: Lipid-induced dysfunction of the liver and potentially protective effect of odd chain FA Source: aston.ac.uk URL: [Link]

  • Title: The Solubilities and Kraft Points of Fatty Acid Soaps of Odd Carbon Numbers Source: oup.com URL: [Link]

Sources

Exploratory

Synthesis, Purification, and Analytical Validation of Sodium Pentadecanoate: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction and Mechanistic Overview

Sodium pentadecanoate (C₁₅H₂₉NaO₂) is the sodium salt of pentadecanoic acid, a 15-carbon odd-chain saturated fatty acid (OCFA). Historically utilized as a biomarker for dairy fat consumption, pentadecanoic acid has recently emerged as a molecule of high interest in drug development due to its cardiometabolic, membrane-stabilizing, and anti-inflammatory properties[1]. As research scales from in vitro models to clinical applications, the demand for high-purity, pharmaceutical-grade sodium pentadecanoate has surged.

This guide details the mechanistic principles, synthesis protocols, and purification strategies required to produce and validate sodium pentadecanoate, ensuring high yield and analytical purity.

Sourcing Pentadecanoic Acid (C15:0)

Before synthesizing the sodium salt, the free fatty acid must be procured. While traditional chemical synthesis involves the oxidation of 1-hexadecene, modern biotechnological approaches utilize microbial fermentation. In engineered strains of Yarrowia lipolytica or Escherichia coli, odd-chain fatty acids are synthesized de novo by utilizing propionyl-CoA (instead of acetyl-CoA) as the initial primer for the Fatty Acid Synthase (FAS) complex[2]. The condensation of propionyl-CoA with malonyl-CoA extender units yields a 15-carbon acyl chain, which is subsequently cleaved to release free pentadecanoic acid[2].

Biosynthesis Propionate Propionate (C3) PropionylCoA Propionyl-CoA (Primer) Propionate->PropionylCoA Propionyl-CoA Synthetase FAS Fatty Acid Synthase (6 Elongation Cycles) PropionylCoA->FAS MalonylCoA Malonyl-CoA (Extender) MalonylCoA->FAS C15 Pentadecanoic Acid (C15:0) FAS->C15 Thioesterase Cleavage NaC15 Sodium Pentadecanoate (Target) C15->NaC15 NaOH NaOH / Ethanol (Neutralization) NaOH->NaC15

Fig 1. Biosynthetic elongation of C15:0 and subsequent chemical neutralization.

Chemical Conversion: The Causality of Reaction Design

The conversion of pentadecanoic acid to its sodium salt relies on a classical neutralization (saponification) reaction:

C₁₄H₂₉COOH + NaOH → C₁₄H₂₉COONa + H₂O

Causality of Solvent Selection: Pentadecanoic acid is highly lipophilic and practically insoluble in water at ambient temperatures. Attempting neutralization in a purely aqueous system leads to poor reaction kinetics, micellar encapsulation of unreacted acid, and low yields. Therefore, a co-solvent system (warm absolute ethanol and water) is strictly required. Ethanol completely dissolves the free fatty acid, ensuring a homogeneous, single-phase reaction environment when the aqueous sodium hydroxide titrant is introduced[3].

Thermodynamic Control and the Kraft Point

Understanding the thermodynamic behavior of odd-chain fatty acid soaps is critical for their purification. The Kraft point—the temperature at which the solubility of the soap equals its critical micelle concentration (CMC)—dictates the crystallization parameters. For sodium pentadecanoate, the Kraft point lies in the range of 52–55 °C[4]. Above this temperature, the soap forms highly soluble micelles; below it, the hydrated solid soap precipitates out of solution, allowing for high-purity recovery[4].

Quantitative Physicochemical Data
PropertyValueCausality / Significance in Formulation
Molecular Formula C₁₅H₂₉NaO₂Odd-chain saturated fatty acid salt.
Molecular Weight 264.38 g/mol Required for precise stoichiometric calculations.
Kraft Point ~52–55 °CDictates minimum temperature for aqueous micellization[4].
Solubility Soluble in hot EtOH/H₂OEnables controlled recrystallization and purification.
Appearance White crystalline powderVisual indicator of high purity and absence of oxidation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Intrinsic checkpoints (visual clarity, pH stabilization, and temperature-dependent precipitation) confirm the success of each phase before proceeding to the next, preventing downstream contamination.

Workflow Step1 1. Dissolution Dissolve C15:0 in warm Ethanol Step2 2. Neutralization Titrate with 1M NaOH (aq) Step1->Step2 Step3 3. Precipitation Cool below Kraft Point (<55°C) Step2->Step3 Step4 4. Filtration & Washing Vacuum filter, wash with cold EtOH Step3->Step4 Step5 5. Desiccation Vacuum drying to constant weight Step4->Step5

Fig 2. Step-by-step synthesis and purification workflow for sodium pentadecanoate.

Protocol Steps:
  • Dissolution (Self-Validation: Optical Clarity): Suspend 10.0 g of high-purity pentadecanoic acid (approx. 41.2 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask. Heat the mixture to 65 °C under continuous magnetic stirring. Checkpoint: The transition from a turbid suspension to a perfectly clear solution validates complete dissolution.

  • Titrant Preparation: Prepare a 1.0 M solution of Sodium Hydroxide (NaOH) in deionized water. Standardize the NaOH solution prior to use to prevent excess alkalinity, which can degrade the final product lattice.

  • Neutralization (Self-Validation: pH Control): Slowly add the 1.0 M NaOH solution dropwise to the alcoholic pentadecanoic acid solution while maintaining the temperature at 65 °C. Monitor the pH continuously using a calibrated probe. Checkpoint: Stop the addition when the apparent pH reaches 8.5–9.0. This acts as a stoichiometric control, ensuring complete neutralization without leaving excess unreacted NaOH[3].

  • Crystallization (Purification): Remove the heat source and allow the solution to cool gradually to room temperature (approx. 20 °C). As the temperature drops below the Kraft point (~55 °C), the micelles break down, and sodium pentadecanoate will begin to precipitate as a highly ordered white crystalline solid[4].

  • Filtration and Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold ethanol. This step removes any unreacted free fatty acid and trace water without dissolving the target soap.

  • Desiccation: Transfer the purified sodium pentadecanoate to a vacuum desiccator. Dry at 40 °C under high vacuum (≤ 10 mbar) for 24 hours to achieve constant weight and remove residual solvent trapped in the crystal lattice.

Analytical Validation

To ensure the integrity and pharmaceutical viability of the synthesized sodium pentadecanoate, the following orthogonal analytical methods must be employed:

  • FTIR Spectroscopy: Confirm the disappearance of the carbonyl stretching band (C=O) of the free carboxylic acid at ~1700 cm⁻¹ and the appearance of the asymmetric and symmetric carboxylate (COO⁻) stretching bands at ~1560 cm⁻¹ and ~1420 cm⁻¹, respectively.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Derivatize a sample back to its methyl ester (FAME) to verify the exact carbon chain length (C15:0) and ensure the absence of even-chain contaminants (e.g., C14:0, C16:0), which are common impurities in biological sources[1].

  • Differential Scanning Calorimetry (DSC): Utilize DSC to confirm purity via the sharpness of the melting endotherm and to map the solid-phase transitions unique to odd-chain sodium soaps.

References

  • De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering Source: Frontiers in Microbiology URL:[Link]

  • Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids Source: Advances in Nutrition (NIH PMC) URL:[Link]

  • The Solubilities and Kraft Points of Fatty Acid Soaps of Odd Carbon Numbers Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

  • Process for preparing carboxylic acid soaps from alcohols (US3558678A)

Sources

Foundational

The Biological Role of Pentadecanoic Acid (C15:0) in Metabolism: A Technical Guide for Research and Drug Development

Executive Summary For decades, odd-chain saturated fatty acids (OCFAs) were primarily utilized as biologically inert internal standards for gas chromatography. However, high-throughput molecular phenotyping and epidemiol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, odd-chain saturated fatty acids (OCFAs) were primarily utilized as biologically inert internal standards for gas chromatography. However, high-throughput molecular phenotyping and epidemiological studies have catalyzed a paradigm shift, identifying pentadecanoic acid (C15:0) as a highly active, putative essential fatty acid 1. As a Senior Application Scientist specializing in metabolic lipidomics, I approach C15:0 not merely as a biomarker of dairy intake, but as a pleiotropic signaling molecule. This whitepaper dissects the metabolic routing, receptor-level interactions, and standardized experimental frameworks required to rigorously investigate C15:0 in preclinical and drug development pipelines.

Molecular Mechanisms and Metabolic Routing

The biological efficacy of C15:0 is driven by its ability to simultaneously modulate energy-sensing networks, lipid metabolism, and mitochondrial dynamics. Its core mechanisms include:

  • Energy-Sensing Axes (AMPK/mTOR): C15:0 serves as an upstream activator of AMP-activated protein kinase (AMPK), which subsequently suppresses the mechanistic target of rapamycin complex 1 (mTORC1) 1. This mimics a caloric restriction phenotype, promoting cellular autophagy and metabolic homeostasis.

  • Nuclear Receptor Agonism (PPAR α/δ): C15:0 acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors (PPAR) α and δ 2. Unlike synthetic pan-PPAR agonists that often induce hepatomegaly or systemic toxicity, the partial agonism of C15:0 gently upregulates β-oxidation and lipid transport gene transcription, mitigating lipotoxicity without overwhelming the transcriptional machinery.

  • Mitochondrial Anaplerosis: During mitochondrial β-oxidation, even-chain fatty acids exclusively yield acetyl-CoA. In contrast, the terminal oxidation step of C15:0 yields one molecule of propionyl-CoA. Propionyl-CoA is carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, which directly enters and replenishes the Tricarboxylic Acid (TCA) cycle [[2]](). This anaplerotic flux revives mitochondrial complex II activity and stabilizes oxidative phosphorylation.

C15_Signaling C15 Pentadecanoic Acid (C15:0) AMPK AMPK Activation C15->AMPK Activates mTOR mTORC1 Inhibition C15->mTOR Inhibits PPAR PPAR α/δ Agonism C15->PPAR Agonizes Mito Mitochondrial Anaplerosis C15->Mito β-oxidation AMPK->mTOR Inhibits Metab Metabolic Homeostasis AMPK->Metab mTOR->Metab PPAR->Metab Mito->Metab

Fig 1: Multi-pathway signaling network engaged by pentadecanoic acid (C15:0).

Quantitative Profiling & Therapeutic Benchmarking

In human cell-based molecular phenotyping assays, C15:0 demonstrates a broader and safer efficacy profile compared to traditional omega-3 fatty acids (e.g., EPA). Notably, C15:0 shares overlapping longevity-enhancing and anti-inflammatory activities with established therapeutics like rapamycin and metformin 1, 3.

Table 1: Quantitative Benchmarking of C15:0 vs. Longevity and Anti-Inflammatory Comparators

CompoundPrimary Target / MechanismOptimal Dose (In Vitro)Key Cellular Phenotypes & Safety Profile
Pentadecanoic Acid (C15:0) AMPK, PPARα/δ, mTORC117 µMAnti-inflammatory, antifibrotic; non-cytotoxic up to 50 µM
Rapamycin mTORC1 Inhibition9 µMAntiproliferative, anti-inflammatory; shares 24 activities with C15:0
Metformin AMPK ActivationN/A (Systemic)Lowered HLA-DR, CD38, CD69; immunomodulatory
Eicosapentaenoic Acid (EPA) Multiple (Omega-3 pathways)17 µMAnti-inflammatory; cytotoxic to multiple cell systems at 50 µM

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each methodological choice is explicitly detailed to prevent common artifacts in lipid research.

Protocol 1: In Vitro C15:0 Delivery and Phenotypic Screening
  • Causality: Free fatty acids are highly lipophilic. Dissolving C15:0 solely in ethanol or DMSO and adding it directly to culture media results in micelle formation, localized precipitation, and artifactual lipotoxicity 4. Physiological delivery requires conjugation to Bovine Serum Albumin (BSA), mimicking serum albumin transport in vivo.

  • Step-by-Step Methodology:

    • Conjugation: Dissolve C15:0 sodium salt in 150 mM NaCl at 70°C. Dropwise, add this to a 37°C solution of essentially fatty-acid-free BSA to achieve a 3:1 to 6:1 molar ratio of C15:0 to BSA.

    • Cell Seeding: Plate target cells (e.g., HepG2 for hepatosteatosis models) in media supplemented with delipidated fetal bovine serum (FBS). Rationale: Standard FBS contains variable baseline levels of OCFAs, which introduces unacceptable noise into dose-response curves.

    • Treatment: Treat cells with the C15:0-BSA complex at physiological to pharmacological ranges (10 µM – 50 µM) for 24–48 hours 3.

    • Self-Validating Controls: Always include a Palmitic Acid (C16:0)-BSA conjugate as a lipotoxic positive control, and a BSA-only vehicle control. If the C16:0 arm fails to induce ER stress or ROS, the BSA conjugation or cell model is flawed. If BSA-only causes toxicity, the carrier is contaminated.

Protocol 2: Untargeted Lipidomics via LC-QTOF-MS
  • Causality: To track the incorporation of C15:0 into complex membrane lipids (e.g., phosphatidylcholines, ceramides), a biphasic extraction is mandatory. We utilize the Matyash (MTBE) method over traditional Bligh-Dyer to keep the lipid-rich organic layer at the top, minimizing contamination from the proteinaceous interphase 4.

  • Step-by-Step Methodology:

    • Quenching & Extraction: Wash cells with ice-cold PBS. Add cold methanol to quench metabolism. Add Methyl tert-butyl ether (MTBE) and LC-MS grade water. Vortex and centrifuge to induce phase separation.

    • Internal Standardization: Prior to extraction, spike the lysis buffer with a commercial deuterated lipid mix (e.g., SPLASH Lipidomix). Rationale: This corrects for matrix effects and variations in extraction efficiency across different lipid classes.

    • Acquisition: Inject the upper organic phase into an LC-QTOF-MS equipped with a C30 reverse-phase column. Rationale: C30 provides superior isomeric separation of long-chain lipids compared to standard C18 columns.

    • Data Processing: Process raw spectra using MS-DIAL for peak alignment, deconvolution, and lipid annotation against in-silico MS/MS libraries [[4]]().

    • Self-Validation: Inject a pooled Quality Control (QC) sample every 10 experimental runs. Post-acquisition, calculate the Coefficient of Variation (CV) for the internal standards in the QC runs. A CV < 15% validates the analytical stability of the entire batch; a higher CV indicates unacceptable instrument drift or matrix suppression.

Workflow Prep C15:0 Treatment & Cell Culture Extract Biphasic Lipid Extraction Prep->Extract LCMS LC-QTOF-MS Acquisition Extract->LCMS Analysis MS-DIAL Processing LCMS->Analysis Val QC & Internal Validation Analysis->Val

Fig 2: Standardized LC-MS/MS lipidomics workflow for C15:0 metabolic profiling.

Drug Development Perspectives

The pleiotropic nature of C15:0 positions it as a compelling candidate for metabolic syndrome, non-alcoholic steatohepatitis (NASH/MASH), and longevity therapeutics. Its ability to stabilize erythrocyte membranes and inhibit pro-inflammatory pathways provides a multi-target approach that single-target small molecules often fail to achieve.

Recent enzymatic assays have further expanded the pharmacological profile of C15:0, identifying it as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) with an IC50 of 2.51 µM, and Monoamine Oxidase B (MAO-B) . By inhibiting FAAH, C15:0 may elevate endogenous endocannabinoid levels, offering novel therapeutic avenues for neuroinflammation and cognitive health. Furthermore, emerging evidence suggests C15:0 modulates lipid metabolism to reshape the gut microbiome, demonstrating protective effects against malignancies such as bladder cancer 5. Its classification as an essential fatty acid opens robust regulatory pathways for both dietary supplementation and targeted pharmaceutical lipid-replacement therapies.

References

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC
  • Molecular and cellular mechanisms of pentadecanoic acid - PMC - NIH
  • Aging-Associated Amyloid-β Plaques and Neuroinflammation in Bottlenose Dolphins... Novel Cognitive Health-Supporting Roles of Pentadecanoic Acid (C15:0) - MDPI
  • Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PLOS One
  • Formation of giant ER sheets by pentadecanoic acid causes lipotoxicity in fission yeast - BioRxiv
  • Integration of gut microbiome and lipid metabolism reveals the anti-cancer effects of pentadecanoic acid on bladder cancer - PMC

Sources

Exploratory

Natural sources and dietary relevance of pentadecanoic acid.

An In-Depth Technical Guide to Pentadecanoic Acid (C15:0): Natural Sources, Dietary Relevance, and Analytical Methodologies Abstract Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has transitioned f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pentadecanoic Acid (C15:0): Natural Sources, Dietary Relevance, and Analytical Methodologies

Abstract

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has transitioned from a mere biomarker of dairy fat intake to a subject of intense scientific scrutiny for its potential as a bioactive and essential nutrient. Mounting evidence associates higher circulating levels of C15:0 with improved cardiometabolic health, reduced inflammation, and enhanced cellular function. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources of pentadecanoic acid, its profound dietary and physiological relevance, and the state-of-the-art analytical methodologies required for its accurate quantification. We delve into its synthesis in ruminants, its distribution across the food chain, its metabolic fate in humans, and the molecular mechanisms underpinning its health benefits, including the modulation of key signaling pathways such as PPAR and AMPK.

Introduction: The Re-evaluation of an Odd-Chain Fatty Acid

For decades, pentadecanoic acid (C15:0), a 15-carbon saturated fatty acid, was primarily utilized by epidemiologists as a convenient biomarker for the consumption of ruminant fat.[1] Its presence in human tissues was thought to passively reflect dietary habits. However, a paradigm shift is underway. A growing body of evidence from large prospective cohort studies and mechanistic research suggests that C15:0 is not an inert marker but an active biomolecule with pleiotropic benefits.[2][3]

Observational studies have consistently linked higher circulating concentrations of C15:0 with a lower incidence of chronic conditions, including type 2 diabetes, cardiovascular disease (CVD), and nonalcoholic fatty liver disease.[4][5][6] These findings have spurred investigations into its underlying mechanisms, revealing its role in modulating inflammation, metabolism, and cellular stability.[7] This guide synthesizes the current knowledge on C15:0, offering a technical foundation for its study and potential therapeutic application.

Natural Sources and Dietary Distribution

The primary origin of pentadecanoic acid in the human diet is microbial synthesis in ruminant animals.[8] Unlike even-chain fatty acids, which are primarily synthesized from acetyl-CoA, odd-chain fatty acids like C15:0 utilize propionyl-CoA as a primer. This propionyl-CoA is a major product of microbial fermentation of fiber in the rumen, leading to the accumulation of C15:0 in the tissues and milk of these animals.[8]

Ruminant-Derived Foods: The Principal Dietary Source
  • Dairy Products : Full-fat dairy is the most significant source of C15:0.[3][9] The concentration is highest in the milk fat fraction. Consequently, products like butter, whole milk, cream, and full-fat cheeses are rich dietary contributors.[9][10] The diet of the ruminant plays a critical role; milk from grass-fed cows contains significantly higher levels of C15:0 compared to that from grain-fed animals.[9]

  • Ruminant Meats : Beef and lamb also contain notable quantities of C15:0, derived from the same microbial synthesis pathway in the rumen.[9]

Table 1: Pentadecanoic Acid (C15:0) Content in Common Foods
Food SourceTypical C15:0 Content (% of total fatty acids)Approximate C15:0 per Serving
Butter1.0% - 1.5%~0.15 grams per tablespoon (14g)[9]
Whole Milk~1.2%~0.1 grams per cup (240ml)[9]
Cheddar Cheese1.0% - 1.4%~0.1 grams per 30g serving[9]
Heavy Cream1.0% - 1.5%Varies by fat content[9]
Grass-Fed Beef0.5% - 1.0%~0.05 - 0.1 grams per 100g serving[9]
Lamb~0.5% - 1.0%Similar to beef[9]
Secondary and Endogenous Sources

While ruminant products are primary, C15:0 is also found in other sources, albeit in smaller quantities:

  • Fish and Seafood : Certain species of fish accumulate C15:0 through their marine food chain.[9][11]

  • Plants : Plant-based sources of C15:0 are generally scarce.[9] Trace amounts have been identified in some nuts, seeds, and specific plants like Acacia species.[12][13]

  • Endogenous Synthesis : Evidence suggests that humans can synthesize C15:0.[14] The gut microbiome produces propionic acid from the fermentation of dietary fiber, which can then be used by the liver for the endogenous synthesis of odd-chain fatty acids.[14] This pathway may explain why circulating C15:0 levels in vegans and vegetarians can be comparable to those in omnivores.[14]

Dietary Relevance and Biological Function

The dietary relevance of C15:0 extends beyond its role as a simple intake biomarker. It is a bioactive fatty acid that actively participates in cellular and systemic physiology.

Cardiometabolic Health

A significant body of observational evidence associates higher C15:0 levels with improved cardiometabolic outcomes. Meta-analyses of prospective cohorts show that individuals in the highest quintile of circulating C15:0 have a 12-25% lower risk of cardiovascular events and a ~14% lower risk of developing type 2 diabetes.[5][15] The proposed mechanisms for these benefits include favorable modulation of atherogenic lipoproteins, enhanced insulin sensitivity, and improved blood pressure regulation. However, it is important to note that some studies, while confirming observational links, have not found evidence for a causal cardiovascular benefit via Mendelian randomization analyses, suggesting a complex relationship that warrants further investigation.[16][17]

Anti-Inflammatory and Immunomodulatory Effects

Chronic low-grade inflammation is a key driver of many age-related diseases. C15:0 has demonstrated broad anti-inflammatory properties in various preclinical models.[18][19]

  • Cytokine Reduction : Supplementation with C15:0 has been shown to reduce levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

  • PPAR Activation : One of the primary mechanisms for its anti-inflammatory action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.[20] These nuclear receptors play a critical role in regulating lipid metabolism and suppressing inflammatory gene expression.

Cellular Health and Longevity Pathways

C15:0 contributes to cellular resilience through several mechanisms:

  • Mitochondrial Function : It has been shown to repair mitochondrial function, a critical factor in cellular energy production and aging.[20]

  • Cell Membrane Stability : As a stable saturated fatty acid, C15:0 incorporates into cell membranes, strengthening them and potentially reducing lipid peroxidation.[6]

  • AMPK Activation : C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][21] AMPK activation is a well-established target for longevity-enhancing interventions.

  • mTOR Inhibition : Concurrently, C15:0 can inhibit the mechanistic target of rapamycin (mTOR), another key signaling pathway involved in aging and cell growth.[6][22]

Key Signaling Pathways Modulated by C15:0

The multifaceted benefits of C15:0 can be attributed to its interaction with several core signaling pathways that regulate metabolism, inflammation, and cellular aging.

C15_Signaling C15 Pentadecanoic Acid (C15:0) PPARs PPARα / PPARδ Activation C15->PPARs AMPK AMPK Activation C15->AMPK mTOR mTOR Inhibition C15->mTOR Metabolism Improved Lipid Metabolism Enhanced Insulin Sensitivity PPARs->Metabolism Inflammation Reduced Pro-inflammatory Cytokines (IL-6, TNF-α) PPARs->Inflammation AMPK->Metabolism CellHealth Enhanced Mitochondrial Function Autophagy Promotion AMPK->CellHealth mTOR->CellHealth GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, RBCs, Food) Spike Add Internal Standard (e.g., C17:0) Sample->Spike Extract Lipid Extraction (Folch / Bligh & Dyer) Spike->Extract Deriv Derivatization to FAMEs (e.g., BF3-Methanol) Extract->Deriv GC GC Separation (Capillary Column) Deriv->GC MS MS Detection (Scan or SIM/MS/MS) Integrate Peak Integration MS->Integrate Quant Quantification (Calibration Curve) Integrate->Quant Report Final Concentration Report Quant->Report

Sources

Foundational

Sodium Pentadecanoate (CAS 4268-63-7): A Comprehensive Technical Guide on Pharmacology, Formulation, and Experimental Workflows

Executive Summary & Chemical Rationale Sodium pentadecanoate (CAS 4268-63-7) is the sodium salt of pentadecanoic acid, an odd-chain saturated fatty acid (OCFA) with the molecular formula C15H29NaO2 and a molecular weight...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Sodium pentadecanoate (CAS 4268-63-7) is the sodium salt of pentadecanoic acid, an odd-chain saturated fatty acid (OCFA) with the molecular formula C15H29NaO2 and a molecular weight of 264.38 g/mol [[1]](1]. While free pentadecanoic acid (C15:0) has gained significant attention as an essential fatty acid and pleiotropic geroprotector, its extreme lipophilicity presents severe challenges for in vitro assays and aqueous formulations.

As a Senior Application Scientist, I strongly advise utilizing the sodium salt form for all preclinical cell-culture models. The presence of the sodium ion enhances the molecule's hydrophilicity via ion-dipole interactions in aqueous media [[2]](2]. This allows researchers to push the lipid past its Krafft temperature to form stable micelles, which can then be successfully conjugated to carrier proteins (like Bovine Serum Albumin) for physiological cellular delivery without causing artifactual precipitation.

Pharmacological Profile & Mechanistic Pathways

Recent high-throughput phenotypic profiling has demonstrated that C15:0 parallels the broad health benefits of leading longevity-enhancing compounds like rapamycin and metformin 3[3]. The mechanistic efficacy of sodium pentadecanoate is driven by a multi-target network rather than a single receptor interaction.

Specifically, C15:0 acts as a dual-action metabolic regulator: it activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mammalian target of rapamycin (mTOR) 3[3]. Concurrently, it serves as a partial agonist for PPAR-α/δ, upregulating genes involved in mitochondrial β-oxidation, and inhibits HDAC-6 to attenuate pro-inflammatory cytokine release (TNF-α, IL-6) 4[4].

Pathway C15 Sodium Pentadecanoate (C15:0) AMPK AMPK Activation C15->AMPK Phosphorylates PPAR PPAR-α/δ Activation C15->PPAR Agonist HDAC6 HDAC-6 Inhibition C15->HDAC6 Inhibits mTOR mTOR Inhibition AMPK->mTOR Suppresses Metabolism Improved Mitochondrial Bioenergetics & Glucose Uptake AMPK->Metabolism Upregulates Autophagy Enhanced Autophagy & Cellular Senescence Clearance mTOR->Autophagy Disinhibits PPAR->Metabolism Synergizes Inflammation Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) HDAC6->Inflammation Attenuates

Fig 1: Pleiotropic signaling pathways of Sodium Pentadecanoate (C15:0) in cellular metabolism.

Quantitative Efficacy Data

To contextualize the potency of Sodium Pentadecanoate, we must benchmark its in vitro activity profile against established pharmacological standards. The following table summarizes quantitative phenotypic data derived from primary human cell-based disease systems 3[3].

MetricSodium Pentadecanoate (C15:0)RapamycinMetformin
Primary Target(s) AMPK (Activator), mTOR (Inhibitor), PPAR-α/δmTOR (Inhibitor)AMPK (Activator)
Optimal In Vitro Dose 17 µM9 µM>1,000 µM
Cellular Phenotype Anti-inflammatory, Antifibrotic, SenolyticImmunomodulatory, AntiproliferativeMetabolic regulation, Glucose uptake
Toxicity / Off-Target Minimal (Endogenous nutrient profile)Immunosuppression, metabolic disruptionLactic acidosis risk (high doses)

Experimental Workflows: Formulation & In Vitro Protocols

A critical point of failure in lipid research is the artifactual cytotoxicity caused by free fatty acid precipitation in standard culture media containing divalent cations (Ca²⁺, Mg²⁺). To circumvent this, sodium pentadecanoate must be conjugated to Bovine Serum Albumin (BSA), which mimics physiological lipid transport and prevents localized supersaturation.

Workflow Step1 Weigh Sodium Pentadecanoate Step2 Dissolve in ddH2O at 70°C (Micelles) Step1->Step2 Step4 Dropwise Addition under Stirring Step2->Step4 Combine Step3 Prepare 10% FA-Free BSA in PBS (37°C) Step3->Step4 Step5 Sterile Filter (0.22 µm) & Aliquot Step4->Step5

Fig 2: Experimental workflow for preparing BSA-conjugated Sodium Pentadecanoate for in vitro use.

Protocol: Preparation of BSA-Conjugated Sodium Pentadecanoate

Step 1: Micellar Solubilization Weigh 26.44 mg of Sodium Pentadecanoate and add to 10 mL of sterile ddH₂O to create a 10 mM stock. Heat the solution to 70°C in a water bath with continuous stirring until the solution clarifies. Causality: The Krafft temperature of the C15:0 sodium salt is elevated. Heating is strictly required to transition the crystalline solid into a soluble micellar phase. Attempting to dissolve this at room temperature will result in incomplete solubilization and inaccurate dosing.

Step 2: Carrier Protein Preparation Prepare a 10% (w/v) Fatty Acid-Free BSA solution in 1X PBS and warm to 37°C. Causality: Utilizing "Fatty Acid-Free" BSA is critical. Standard BSA contains endogenous lipids that occupy the hydrophobic binding pockets, which would competitively inhibit the binding of C15:0 and introduce background noise in metabolic assays.

Step 3: Complexation Slowly add the hot 10 mM sodium pentadecanoate solution dropwise to the stirring 37°C BSA solution at a 1:5 volume ratio. Causality: Dropwise addition ensures that the local concentration of the fatty acid never exceeds the binding capacity of the available BSA, preventing the lipid from crashing out of solution.

Step 4: Self-Validating Quality Control (Crucial Step) Filter sterilize the conjugated solution through a 0.22 µm PES membrane. Self-Validation System: To ensure this protocol functions as a self-validating workflow, researchers must verify successful conjugation before proceeding to cell-based assays. Post-filtration, analyze a 10 µL aliquot using Dynamic Light Scattering (DLS). A monodisperse peak at ~7–10 nm confirms successful BSA complexation. Any peaks >100 nm indicate free fatty acid precipitation or micellar aggregation, signaling a failure in temperature control during the dropwise addition step, rendering the batch invalid.

References

  • Venn-Watson, S., et al. "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds.
  • "CAS 4268-63-7: Pentadecanoic acid, sodium salt (1:1)." CymitQuimica.
  • "Sodium pentadecanoate | C15H29NaO2 | CID 23663638." PubChem - NIH.
  • "Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review.

Sources

Exploratory

A Spectroscopic Guide to Sodium Pentadecanoate: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction Sodium pentadecanoate, the sodium salt of pentadecanoic acid, is a saturated fatty acid salt with a 15-carbon chain. Its amphiphilic nature lends it to applications in detergents, emulsifiers, and as a compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sodium pentadecanoate, the sodium salt of pentadecanoic acid, is a saturated fatty acid salt with a 15-carbon chain. Its amphiphilic nature lends it to applications in detergents, emulsifiers, and as a component in various industrial formulations. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and predicting its physicochemical properties. This technical guide provides an in-depth analysis of the spectral data of sodium pentadecanoate, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, publicly available spectral dataset for sodium pentadecanoate is not readily found in a single repository, this guide will utilize the extensively characterized data of its parent compound, pentadecanoic acid, as a primary reference. The spectral features of the long hydrocarbon chain are virtually identical between the acid and its salt. Key differences, primarily in the carboxylate region, will be interpreted based on established principles and comparative data from other sodium carboxylates.

Molecular Structure and Spectroscopic Overview

The molecular structure of sodium pentadecanoate consists of a 14-carbon aliphatic chain and a terminal carboxylate group. The sodium ion is ionically bonded to the oxygen of the carboxylate.

Caption: Molecular Structure of Sodium Pentadecanoate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the challenges in obtaining high-resolution spectra of long-chain carboxylate salts in common deuterated solvents, the following interpretation is primarily based on the well-documented spectra of pentadecanoic acid. The chemical shifts of the aliphatic chain are expected to be nearly identical.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of pentadecanoic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For sodium pentadecanoate, a more polar solvent like deuterated methanol (CD₃OD) or a mixture of CDCl₃ and CD₃OD may be necessary for sufficient solubility.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

¹H NMR Spectral Data (Predicted for Sodium Pentadecanoate)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.1-2.2Triplet2H-CH₂-COO⁻
~1.5-1.6Multiplet2H-CH₂-CH₂-COO⁻
~1.2-1.4Multiplet22H-(CH₂)₁₁-
~0.8-0.9Triplet3H-CH₃

Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum of sodium pentadecanoate is characterized by a few key signals corresponding to the different types of protons in the aliphatic chain.

  • The triplet at approximately 0.8-0.9 ppm is characteristic of the terminal methyl (-CH₃) group, split by the adjacent methylene group.

  • The large, broad multiplet between 1.2 and 1.4 ppm represents the overlapping signals of the eleven methylene groups in the middle of the hydrocarbon chain.

  • A multiplet around 1.5-1.6 ppm can be assigned to the methylene group beta to the carboxylate group (-CH₂-CH₂-COO⁻).

  • The triplet at approximately 2.1-2.2 ppm corresponds to the methylene group alpha to the carboxylate group (-CH₂-COO⁻). This signal is shifted downfield due to the deshielding effect of the electronegative oxygen atoms.

¹³C NMR Spectral Data (Predicted for Sodium Pentadecanoate)
Chemical Shift (δ) ppmAssignment
~180-185-COO⁻
~34-35-CH₂-COO⁻
~29-30-(CH₂)ₓ- (bulk chain)
~25-CH₂-CH₂-COO⁻
~22-23-CH₂-CH₃
~14-CH₃

Interpretation of ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides a more resolved view of the carbon skeleton.

  • The most downfield signal, expected in the 180-185 ppm range, is attributed to the carboxylate carbon (-COO⁻). This is a key differentiator from the carboxylic acid, which would appear slightly more upfield.

  • A series of peaks between 22 and 35 ppm corresponds to the carbon atoms of the aliphatic chain. The signal for the carbon alpha to the carboxylate is typically found around 34-35 ppm .

  • The intense peak around 29-30 ppm arises from the repeating methylene units in the center of the chain.

  • The terminal methyl carbon (-CH₃) gives rise to the most upfield signal at approximately 14 ppm .

II. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The most significant difference between the IR spectrum of pentadecanoic acid and sodium pentadecanoate will be in the carbonyl region.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2955-2965StrongC-H asymmetric stretching (CH₃)
2915-2925StrongC-H asymmetric stretching (CH₂)
2845-2855StrongC-H symmetric stretching (CH₂)
~1550-1610StrongAsymmetric stretching of -COO⁻
~1460-1475MediumC-H scissoring (CH₂)
~1400-1450StrongSymmetric stretching of -COO⁻
~720-730MediumC-H rocking (CH₂)

Interpretation of IR Spectrum:

The IR spectrum of sodium pentadecanoate is dominated by absorptions from the long hydrocarbon chain and the carboxylate group.

  • C-H Stretching: The strong bands in the 2800-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the aliphatic tail.[1]

  • Carboxylate Stretching: The most diagnostic peaks for the sodium salt are the strong absorptions corresponding to the asymmetric and symmetric stretching of the carboxylate group (-COO⁻). The asymmetric stretch typically appears in the 1550-1610 cm⁻¹ region, while the symmetric stretch is found between 1400-1450 cm⁻¹ .[1] This pair of strong absorptions replaces the broad O-H stretch (around 3000 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹) that would be present in the spectrum of pentadecanoic acid.

  • C-H Bending: The absorptions around 1460-1475 cm⁻¹ and 720-730 cm⁻¹ are due to the bending (scissoring and rocking) vibrations of the methylene groups.

cluster_IR IR Spectroscopy Workflow Sample Sodium Pentadecanoate Sample Preparation Prepare Sample (ATR or KBr) Sample->Preparation FTIR Acquire Spectrum on FTIR Preparation->FTIR Background Subtract Background FTIR->Background Analysis Analyze Spectrum Background->Analysis

Caption: Workflow for IR Spectral Analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a sodium salt, the choice of ionization technique is crucial. Electrospray ionization (ESI) is often preferred for ionic compounds. The following interpretation is based on the expected behavior of sodium pentadecanoate under ESI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

    • Mass Range: Scan from m/z 50 to 500.

Mass Spectral Data (Predicted for ESI-MS)
m/zInterpretation
265.2[M+Na]⁺ or [C₁₅H₂₉O₂Na + Na]⁺
243.2[M-Na+2H]⁺ or [C₁₅H₃₀O₂ + H]⁺ (Protonated pentadecanoic acid)
287.2[M+Na-H+Na]⁺ or [C₁₅H₂₈O₂Na₂]⁺

Interpretation of Mass Spectrum:

In positive ion mode ESI-MS, sodium pentadecanoate is expected to show several characteristic ions.

  • The molecular weight of sodium pentadecanoate (C₁₅H₂₉NaO₂) is approximately 264.4 g/mol .

  • A prominent peak may be observed at m/z 265.2 , corresponding to the intact sodium salt adduct with another sodium ion, [M+Na]⁺.

  • It is also common to observe the protonated molecule of the corresponding carboxylic acid at m/z 243.2 , which is [C₁₅H₃₀O₂ + H]⁺. This can occur through in-source protonation.

  • Another possible adduct is at m/z 287.2 , representing the sodium salt with an additional sodium ion replacing a proton.

The fragmentation pattern in tandem MS (MS/MS) of the [M-Na+2H]⁺ ion would likely involve neutral losses of water and successive losses of methylene units, which is characteristic of fatty acids.

cluster_MS Mass Spectrometry Fragmentation Logic Molecule Sodium Pentadecanoate C₁₅H₂₉NaO₂ Ionization ESI+ Ionization Molecule->Ionization Adducts [M+Na]⁺ (m/z 265.2) [M-Na+2H]⁺ (m/z 243.2) Ionization->Adducts

Caption: Ionization and Adduct Formation in ESI-MS.

Conclusion

The spectroscopic analysis of sodium pentadecanoate, through a combination of NMR, IR, and Mass Spectrometry, allows for a comprehensive structural elucidation. While direct spectral data for the sodium salt can be elusive, a thorough understanding can be achieved by referencing the data of the parent pentadecanoic acid and applying fundamental spectroscopic principles to account for the presence of the sodium carboxylate group. The characteristic signals in each technique, from the aliphatic chain resonances in NMR to the distinct carboxylate stretches in IR and the specific adducts in mass spectrometry, provide a unique spectroscopic fingerprint for this compound, essential for its identification and characterization in research and industrial applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23663638, Sodium pentadecanoate. Retrieved from [Link].

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].[2][3][4]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link].[5][6]

  • SpectraBase. Wiley Science Solutions. Retrieved from [Link].[7]

  • Cimpoiu, C., & Hosu, A. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Molecules, 26(19), 5992. Retrieved from [Link].[1][8]

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Protocols & Analytical Methods

Method

Guide to the Dissolution of Sodium Pentadecanoate: A Comparative Protocol for Ethanol and Aqueous Systems

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Sodium pentadecanoate (C₁₅H₂₉NaO₂), the sodium salt of a 15-carbon saturated fatty acid, is a critical reagent in various fields, including metabolic research, drug formulation, and materials science. Its amphipathic nature presents unique dissolution challenges that are highly dependent on the chosen solvent system. Improper solubilization can lead to inconsistent experimental results, reduced bioavailability in formulations, and inaccurate characterization. This guide provides a detailed, scientifically-grounded analysis and robust protocols for the dissolution of sodium pentadecanoate in two common laboratory solvents: water and ethanol. We delve into the underlying physicochemical principles, including the Krafft point and critical micelle concentration (CMC) for aqueous systems, and compare them with the straightforward solvation mechanism in ethanol. This document is intended for researchers, scientists, and drug development professionals seeking to prepare stable, and effective solutions of this long-chain fatty acid salt.

Introduction: The Physicochemical Dichotomy of a Surfactant Salt

Sodium pentadecanoate is an amphiphilic molecule, possessing a polar, hydrophilic sodium carboxylate "head" and a long, non-polar, hydrophobic 14-carbon "tail".[1][2] This dual character dictates its behavior in solution, acting as a surfactant or emulsifying agent.[3] While the sodium salt form significantly enhances its polarity compared to its parent pentadecanoic acid, its long hydrocarbon chain still governs its solubility, particularly in water.[3][4]

The choice between an aqueous or ethanolic solvent system is therefore not arbitrary but a critical experimental parameter.

  • Aqueous solutions are essential for most biological and physiological applications. However, dissolution is a thermodynamically complex process governed by temperature-dependent micelle formation.[5]

  • Ethanolic solutions are often used to create concentrated stock solutions due to ethanol's ability to solvate both the polar and non-polar moieties of the molecule, offering a more direct dissolution pathway.[6][7]

This application note will first compare the fundamental properties of sodium pentadecanoate in each solvent and then provide validated, step-by-step protocols to achieve complete and stable dissolution.

Comparative Data and Physicochemical Principles

Understanding the dissolution process begins with a comparison of the key properties and the theoretical framework governing solubility in each solvent.

Summary of Physicochemical Properties
PropertyValue / DescriptionSource(s)
Molecular Formula C₁₅H₂₉NaO₂[8][9][10]
Molecular Weight 264.38 g/mol [8]
Appearance White to off-white solid powder[3][9]
Solubility in Water Highly temperature-dependent. Low solubility below the Krafft point (estimated ~50-55°C). Above this temperature, solubility increases sharply via micelle formation.[5][11]
Krafft Point in Water The temperature at which the solubility of the surfactant equals its Critical Micelle Concentration (CMC). For sodium pentadecanoate, this point marks the transition to a micellar solution.[5][12]
CMC in Water The concentration at which surfactant monomers aggregate to form micelles. This is also temperature-dependent.[5][13]
Solubility in Ethanol Readily soluble, especially with sonication or gentle warming. Ethanol acts as an effective solvent for both the hydrophilic head and hydrophobic tail.[6][7][14]
The Causality of Dissolution: Water vs. Ethanol

In an Aqueous System: The dissolution of sodium pentadecanoate is not a simple process of solvation. Below a specific temperature, the Krafft point , the strong crystalline lattice energy of the solid salt is greater than the hydration energy provided by water, resulting in very poor solubility.[5][12] As the temperature is raised above the Krafft point, the crystal lattice breaks down, and individual surfactant molecules (monomers) enter the solution. Once the concentration of these monomers reaches the Critical Micelle Concentration (CMC) , they self-assemble into spherical structures called micelles.[13] In these micelles, the hydrophobic tails cluster inward to minimize contact with water, while the hydrophilic carboxylate heads form an outer shell, readily interacting with the polar water molecules. This micellization phenomenon is what allows for a significant increase in the apparent solubility of the fatty acid salt.

In an Ethanolic System: The dissolution mechanism in ethanol is more straightforward, based on the "like dissolves like" principle.[15][16] Ethanol (CH₃CH₂OH) is an amphiphilic solvent. Its polar hydroxyl (-OH) group effectively solvates the ionic sodium carboxylate head of the sodium pentadecanoate through ion-dipole interactions. Simultaneously, its non-polar ethyl (-CH₂CH₃) group interacts favorably with the long hydrocarbon tail via van der Waals forces.[6] This dual solvation ability disrupts the crystal lattice of the salt efficiently without the strict temperature and concentration constraints required for micelle formation in water, allowing for the preparation of stable, concentrated stock solutions.

Experimental Protocols & Workflows

The following protocols provide self-validating steps for preparing solutions. The primary validation checkpoint is the visual clarity and stability of the final solution under the specified conditions.

Protocol 1: Preparation of an Aqueous Micellar Solution

This protocol is designed to create a thermodynamically stable micellar solution for direct use in biological assays or other aqueous applications.

Core Principle: The system must be heated above the Krafft point to provide sufficient energy to break the crystal lattice and induce micellization.

Materials:

  • Sodium Pentadecanoate (>99% purity)

  • High-purity, deionized water (e.g., Milli-Q® or equivalent)

  • Glass beaker or flask

  • Magnetic stir bar and hotplate stirrer

  • Calibrated thermometer

  • Volumetric flask

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired mass of sodium pentadecanoate powder and add it to a beaker.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water to the beaker. The powder will not dissolve and will form a cloudy suspension.

  • Heating and Stirring: Place the beaker on a hotplate stirrer with a magnetic stir bar. Begin stirring at a moderate speed. Heat the suspension to 65-70°C . This temperature is critical as it must be safely above the Krafft point to ensure the formation of micelles.[5]

  • Dissolution: Continue stirring at 65-70°C. The solution will transition from a cloudy suspension to a clear, transparent liquid as a stable micellar solution forms. This transition is the key validation checkpoint. Maintain this temperature for 10-15 minutes to ensure all microcrystals have dissolved.

  • Final Volume Adjustment: Once the solution is completely clear, turn off the heat. Carefully transfer the hot solution to a volumetric flask. Rinse the beaker with a small amount of hot, high-purity water and add it to the flask.

  • Cooling & Use: Allow the solution to cool to the intended experimental temperature. Note that if the concentration is high, the solution may become viscous or form a gel upon cooling. If cooled below the Krafft point, precipitation may occur. It is often best to use the solution while it is still warm or maintain it at a temperature above the Krafft point.

  • Sterilization (Optional): If sterility is required, filter the hot, clear solution through a pre-warmed 0.22 µm sterile filter. Filtering a cold, viscous solution can be extremely difficult.

cluster_start Initial State Solid Sodium Pentadecanoate (Solid Powder) Suspension Cloudy Suspension (Insoluble) Solid->Suspension Add Water Water High-Purity Water (Room Temp) Water->Suspension Heating Heat to > Krafft Point (65-70°C) + Continuous Stirring Suspension->Heating Micellar Clear Micellar Solution (Dissolved State) Heating->Micellar Micellization Occurs

Fig 1. Workflow for dissolving sodium pentadecanoate in water.
Protocol 2: Preparation of an Ethanolic Stock Solution

This protocol is ideal for creating a concentrated stock solution that can be stored and later diluted into aqueous buffers or cell culture media.

Core Principle: Utilize the amphiphilic nature of ethanol, enhanced by mechanical energy (sonication), to efficiently solvate the fatty acid salt.

Materials:

  • Sodium Pentadecanoate (>99% purity)

  • Anhydrous or Absolute Ethanol (≥99.5%)

  • Appropriate glass vial or flask with a secure cap

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired mass of sodium pentadecanoate powder directly into a suitable glass vial.

  • Solvent Addition: Add the calculated volume of absolute ethanol to the vial. Securely cap the vial to prevent evaporation.

  • Dispersion: Vortex the mixture vigorously for 30-60 seconds. This will break up large clumps of powder and create a uniform suspension.

  • Sonication: Place the vial in a bath sonicator. Sonicate the suspension until the solution becomes completely clear.[6] The ultrasonic waves provide the energy needed to overcome the crystal lattice forces and facilitate rapid solvation. This process may take 5-15 minutes depending on the concentration and sonicator power. Gentle warming of the sonicator bath (to ~30-40°C) can expedite the process but is often not necessary.

  • Validation & Storage: Once the solution is visually clear with no particulate matter, the dissolution is complete. Store the stock solution at 4°C, tightly sealed and protected from light to prevent solvent evaporation and potential degradation.[6] For long-term storage, aliquoting and freezing at -20°C is recommended to minimize freeze-thaw cycles.[17]

cluster_start Initial State Solid Sodium Pentadecanoate (Solid Powder) Dispersion Initial Dispersion Solid->Dispersion Add Ethanol Ethanol Absolute Ethanol Ethanol->Dispersion Sonication Vortex & Sonicate (Mechanical Energy) Dispersion->Sonication Stock Clear Stock Solution (Fully Solvated) Sonication->Stock Solvation

Fig 2. Workflow for dissolving sodium pentadecanoate in ethanol.

Conclusion and Best Practices

The successful dissolution of sodium pentadecanoate is fundamentally dependent on the choice of solvent and adherence to a protocol that respects the underlying chemical principles. For aqueous applications, overcoming the Krafft temperature is non-negotiable for achieving a stable micellar solution. For creating concentrated stocks, the amphiphilic properties of ethanol, aided by sonication, provide a rapid and reliable method. Adherence to these distinct protocols will ensure the preparation of consistent, high-quality solutions, thereby enhancing the reproducibility and accuracy of downstream applications in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23663638, Sodium pentadecanoate. PubChem. [Link]

  • Niiya, I., & Maruta, S. (1976). The Solubilities and Kraft Points of Fatty Acid Soaps of Odd Carbon Numbers. Bulletin of the Chemical Society of Japan, 49(10), 2792-2795. [Link]

  • Quora. (2025). Why don't fatty acids dissolve in water when they have a carboxylic group that is polar? Quora. [Link]

  • Gálusová, A., et al. (2015). Determination of CMC of cationic tenside in aqueous and mixed water-alcohol solutions. Ceska Slov Farm, 64(4), 143-146.
  • Reddit. (2018). Chemistry QPack #68: Fatty Acid Question inside. r/Mcat. [Link]

  • Li, S., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR Protocols, 5(1), 102875. [Link]

  • Klüh, D., et al. (2021). Krafft temperature and critical micelle concentration (CMC) of different sodium soaps. ResearchGate. [Link]

  • Pfeiffer, S., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Chemistry, 403(3), 285-295. [Link]

  • Reddit. (2021). solubility of fatty acid vs fatty acid salt. r/Mcat. [Link]

  • The Good Scents Company. (n.d.). sodium pentadecanoate. TGSC Information System. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). SALTS OF FATTY ACIDS. FAO. [Link]

  • ResearchGate. (n.d.). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. ResearchGate. [Link]

  • Weatherly, C. A., et al. (2015). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. Journal of visualized experiments : JoVE, (101), 52994. [Link]

  • ResearchGate. (2022). Why are Lipids soluble in organic solvents and not in water? ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Tsujii, K., et al. (1997). Krafft points of anionic surfactants and their mixtures with special attention to their applicability in hard water. The Journal of Physical Chemistry B, 101(40), 7909-7914. [Link]

  • Bhattarai, A., et al. (2013). Effect of solvent composition on the critical micelle concentration of sodium deoxycholate in ethanol-water mixed solvent media. BIBECHANA, 9, 63-68. [Link]

  • Palmquist, D. L. (2003). Challenges with fats and fatty acid methods. Journal of animal science, 81(12), 3250-3254. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics. [Link]

  • USP. (n.d.). Sodium Stearate. Pharmacopeia.cn. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128.
  • Puri, V., et al. (2023). Effects of Sodium Salts of Fatty Acids and Their Derivatives on Skin Permeation of Cromolyn Sodium. Pharmaceutical research, 40(12), 2963-2974. [Link]

  • Pfeiffer, S., et al. (2022). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological chemistry, 403(3), 285-295. [Link]

  • Zheltonozhska, T., et al. (2020). Graphic Models of Micelles of Solutions of Sodium Salts of Fatty Acids and Research of Changes occurring in them. Journal of Engineering Sciences, 7(1), G1-G6. [Link]

  • Yasham. (n.d.). Sodium Decanoate for Pharmaceuticals uses. Yasham. [Link]

  • ResearchGate. (2016). How to dissolve Pentadecane, Eicosane and Palmitic acid in water? ResearchGate. [Link]

  • ResearchGate. (2024). What is the optimal technique for preparing fatty acid Solution? ResearchGate. [Link]

  • Young, C. L. (Ed.). (1985). SOLUBILITY DATA SERIES: CUMULATIVE INDEX Volumes 1-18. Pergamon Press.
  • Ataman Chemicals. (n.d.). SODIUM STEARATE (SODYUM STEARAT). Ataman Kimya. [Link]

  • ResearchGate. (2024). How to prepare cell culture grade sodium bicarbonate solution from powder? ResearchGate. [Link]

  • Gagniere, E., et al. (2008). Solubilities of Palmitic Acid in Pure Solvents and Its Mixtures. Journal of Chemical & Engineering Data, 54(2), 376-381. [Link]

Sources

Application

Application Note: Sodium Pentadecanoate (C15:0) in Metabolic Studies

Subtitle: A Comprehensive Guide to In Vitro and In Vivo Protocols for Drug Development Professionals Executive Summary & Mechanistic Rationale Pentadecanoic acid (C15:0) is an essential odd-chain saturated fatty acid (OC...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Comprehensive Guide to In Vitro and In Vivo Protocols for Drug Development Professionals

Executive Summary & Mechanistic Rationale

Pentadecanoic acid (C15:0) is an essential odd-chain saturated fatty acid (OCFA) that has garnered significant attention in metabolic disease research[1]. Unlike even-chain saturated fatty acids (e.g., palmitic acid, C16:0) which are often pro-inflammatory and lipotoxic, C15:0 exerts potent protective effects against metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes[2][3].

As a Senior Application Scientist, I emphasize that the utility of the sodium salt form (sodium pentadecanoate) lies in its superior aqueous solubility for in vitro applications, allowing for precise molar concentrations without the severe micelle-formation artifacts common to free fatty acids.

Mechanistically, C15:0 sits at the nexus of several longevity and metabolic pathways:

  • AMPK Activation & mTOR Inhibition: C15:0 activates AMP-activated protein kinase (AMPK), which subsequently phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC). This reduces malonyl-CoA, disinhibiting CPT1A, and driving mitochondrial β -oxidation[4]. Concurrently, it inhibits the mTOR pathway, reducing cellular senescence and inflammation[5].

  • PPAR- α / δ Agonism: It acts as a dual agonist for PPAR- α and PPAR- δ , upregulating fat-burning transcriptional programs and transrepressing NF- κ B to lower pro-inflammatory cytokines (IL-6, TNF α , MCP-1)[2][4].

  • Endocannabinoid Conversion: In vivo, C15:0 is metabolized into pentadecanoylcarnitine (PDC), a fully acting endogenous cannabinoid that activates CB1 and CB2 receptors, further modulating immune and metabolic homeostasis[6].

Core Signaling Pathways

Understanding the causality of C15:0's effects is critical for assay design. The following diagram illustrates the primary molecular targets of C15:0 and their downstream phenotypic outcomes.

Pathway C15 Sodium Pentadecanoate (C15:0) PPAR PPAR-α/δ Activation C15->PPAR AMPK AMPK Activation C15->AMPK mTOR mTOR Inhibition C15->mTOR HDAC6 HDAC-6 Inhibition C15->HDAC6 Mito Mitochondrial Biogenesis & β-oxidation PPAR->Mito Inflam Reduced Cytokines (IL-6, TNFα, MCP-1) PPAR->Inflam AMPK->Mito Glucose GLUT4 Translocation (Insulin Sensitivity) AMPK->Glucose mTOR->Inflam HDAC6->Inflam

Fig 1: Molecular signaling network of C15:0 regulating metabolism and inflammation.

In Vitro Applications: Modeling Hepatic Metabolism

HepG2 human liver carcinoma cells are the gold standard for in vitro metabolic studies due to their robust lipid metabolism machinery[7][8].

Quantitative Data Summary (In Vitro)
Experimental ModelTarget ParameterObserved Effect of C15:0Mechanistic Causality
HepG2 Cells (Lipotoxicity)Mitochondrial ROSDose-dependent decrease (Optimal: 17-20 µM)Rescue of complex II via succinate anaplerosis and AMPK activation[4][7].
HepG2 CellsLipid CompositionIncreased phospholipids, decreased triglyceridesUpregulation of mitochondrial β -oxidation via PPAR- α [7].
Cultured MyotubesGlucose UptakeIncreased basal & insulin-stimulated uptakeAMPK-AS160 pathway activation driving GLUT4 translocation[2].
Fibroblasts / MacrophagesPro-inflammatory CytokinesDecreased MCP-1, TNF α , IL-10NF- κ B transrepression via PPAR- α / δ agonism[2][5].
Protocol: Mitochondrial ROS & Lipidomic Profiling in HepG2 Cells

Self-Validating Logic: We utilize MitoSOX Red because it specifically targets mitochondrial superoxide, directly validating the hypothesis that C15:0 rescues mitochondrial electron transport chain efficiency rather than acting as a generic cytosolic antioxidant[7].

Step 1: Preparation of Sodium Pentadecanoate Conjugate

  • Dissolve sodium pentadecanoate in ultra-pure, endotoxin-free water at 70°C to create a 10 mM stock.

  • Complex the stock solution with fatty acid-free Bovine Serum Albumin (BSA) at a 3:1 (FFA:BSA) molar ratio. Causality: BSA complexation mimics physiological transport and prevents cellular toxicity caused by free detergent-like fatty acid micelles.

Step 2: Cell Culture and Stress Induction

  • Seed HepG2 cells in 96-well plates (for ROS) or 6-well plates (for lipidomics) in DMEM supplemented with 10% FBS.

  • Once 70% confluent, induce metabolic stress by switching to serum-free DMEM containing 250 µM Palmitic Acid (C16:0) for 24 hours.

Step 3: C15:0 Treatment

  • Co-treat the stressed cells with the C15:0-BSA complex at optimized physiological concentrations (10 µM, 20 µM, and 50 µM)[7][9].

  • Incubate for 24 to 48 hours.

Step 4: MitoSOX Red Assay (ROS Quantification)

  • Wash cells with warm PBS.

  • Incubate with 5 µM MitoSOX Red reagent for 10 minutes at 37°C protected from light.

  • Measure fluorescence (Excitation: 510 nm, Emission: 580 nm). A decrease in signal validates the restoration of mitochondrial homeostasis[7].

Step 5: LC-MS Lipidomic Extraction

  • Quench metabolism using ice-cold methanol.

  • Extract lipids using a modified Folch method (Chloroform:Methanol:Water).

  • Analyze via LC-MS to quantify the shift from intracellular triglycerides to structural phospholipids[7].

In Vivo Applications: Diet-Induced Obesity & Metabolic Syndrome

Translating in vitro findings requires robust animal models. The High-Fat Diet (HFD) C57BL/6J mouse model accurately recapitulates human metabolic syndrome, including insulin resistance and hepatic steatosis[3][10].

Quantitative Data Summary (In Vivo & Clinical)
Subject / ModelInterventionKey OutcomesReference
C57BL/6J Mice (HFD-induced)Daily Oral Gavage (12 weeks)↓ Body weight gain, ↓ Fasting glucose, ↓ Total cholesterol[3][10]
Obese Mice (HFD-induced)Daily Oral Gavage (12 weeks)↓ Circulating MCP-1, IL-6, and TNF α [2][11]
Human Clinical Trial (Obese Adults)200 mg/day Oral Supplement (12 weeks)↓ ALT and AST (Liver enzymes), ↑ Hemoglobin[12]
Protocol: HFD-Induced Obesity Mouse Model

Self-Validating Logic: Oral gavage is strictly mandated over dietary ad libitum admixture. High-fat diets inherently alter feeding behavior and palatability. Gavage ensures absolute precision in dose-response mapping, eliminating the confounding variable of altered caloric intake[10].

Workflow Acclimate Acclimation (1 Week) HFD HFD Induction (8-12 Weeks) Acclimate->HFD Group Randomization (Control vs. C15:0) HFD->Group Dose Oral Gavage (Daily, 12 Weeks) Group->Dose Analyze Metabolic & Histological Analysis Dose->Analyze

Fig 2: In vivo experimental workflow for C15:0 metabolic evaluation.

Step 1: Acclimation and Baseline

  • House male C57BL/6J mice (6-8 weeks old) in a controlled environment (22°C, 12h light/dark cycle). Acclimate for 1 week on standard chow[10].

Step 2: Disease Induction

  • Transition mice to a High-Fat Diet (60% kcal from fat) for 8 to 12 weeks to establish the obese, insulin-resistant phenotype[10].

  • Confirm metabolic dysfunction via baseline Intraperitoneal Glucose Tolerance Testing (IPGTT)[3].

Step 3: Formulation and Administration

  • Formulate sodium pentadecanoate in a highly palatable, inert carrier oil or aqueous methylcellulose suspension.

  • Administer daily via oral gavage. Calculate dosage based on body weight (e.g., matching the human equivalent of 200 mg/day)[10][12].

  • Maintain intervention for 12 weeks.

Step 4: End-Point Analysis

  • Metabolic: Perform terminal IPGTT and fasting insulin ELISAs to calculate HOMA-IR.

  • Histological: Harvest the liver. Perform H&E and Oil Red O staining to quantify the reduction in hepatic lipid droplet accumulation[7].

  • Biochemical: Assess serum for ALT/AST (hepatic injury markers) and circulating cytokines (MCP-1, IL-6)[2][12].

Clinical Translation & Future Directions

The transition from preclinical models to human applications is highly promising. A recent clinical trial published in the demonstrated that 200 mg/day of C15:0 administered to obese young adults over 12 weeks significantly lowered liver enzymes (ALT/AST) and improved metabolic health[12]. Furthermore, cutting-edge metabolomics have revealed that C15:0 is endogenously converted into pentadecanoylcarnitine (PDC), a full-acting endocannabinoid[6]. This discovery bridges dietary lipid intake with the endocannabinoid system, opening new avenues for drug development targeting CB1/CB2 receptors for pain, mood, and metabolic regulation.

References

  • Discover C15:0 Mechanism Fact Sheet. DiscoverC15. Available at: [Link]

  • Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Gastroenterology. Available at: [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Molecular and cellular mechanisms of pentadecanoic acid. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Improvement of Glucose Intolerance in Asian-Type Diabetes Model Mice Using Pentadecyl, Pentadecanoic Acid-Based Triglycerides. Medwin Publishers. Available at: [Link]

  • New study finds pentadecanoic acid metabolizes into full-acting endogenous cannabinoid called pentadecanoylcarnitine. Nutritional Outlook. Available at:[Link]

  • Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities. MDPI. Available at: [Link]

  • High Coverage Profiling of Carboxylated Metabolites in HepG2 Cells Using Secondary Amine-Assisted Ultrahigh-Performance Liquid Chromatography. ACS Publications. Available at: [Link]

  • Recent study found that pentadecanoic acid may have beneficial impact on metabolic health. Nutritional Outlook. Available at: [Link]

Sources

Method

Application Note: Sodium Pentadecanoate as an Internal Standard for Robust Fatty Acid Quantification

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Fatty Acid Methyl Ester (FAME) Analysis Introduction & Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Fatty Acid Methyl Ester (FAME) Analysis

Introduction & Scientific Rationale

Accurate quantification of fatty acids in complex biological matrices (e.g., plasma, serum, cell lysates, and tissues) is a critical component of metabolic engineering, biomarker discovery, and pharmacokinetic profiling. Because lipid extraction and derivatization are multi-step processes prone to variable yields, the use of an Internal Standard (IS) is non-negotiable for rigorous quantitative analysis[1].

Why Odd-Chain Fatty Acids (OCFAs)? Endogenous mammalian lipids are overwhelmingly composed of even-chain fatty acids (e.g., C14:0, C16:0, C18:0) due to the nature of acetyl-CoA-driven biosynthesis. Odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are typically present only in trace amounts in non-ruminant biological samples[1][2]. This biological rarity makes C15:0 an ideal, cost-effective internal standard to correct for analytical variance without overlapping with endogenous analyte peaks[3].

The Causality Behind the Sodium Salt (Sodium Pentadecanoate): While free pentadecanoic acid is widely used, it is highly lipophilic. Spiking a purely organic solution of free fatty acid into an aqueous biological sample (like plasma) can lead to localized precipitation or uneven partitioning. Sodium pentadecanoate is the water-soluble salt form. By spiking the aqueous salt into the aqueous matrix before adding organic extraction solvents, the IS integrates homogeneously with the sample. Upon the addition of acidic or organic extraction buffers, the salt protonates into the free fatty acid, subsequently partitioning into the organic phase with identical thermodynamic behavior to endogenous free fatty acids and esterified lipids.

Experimental Workflow & Logical Relationships

The following diagram illustrates the self-validating workflow of fatty acid quantification. The IS must be introduced at the very first step to account for losses during liquid-liquid extraction (LLE), incomplete transesterification, and GC injection variability[4].

G A Aqueous Biological Sample (Plasma, Serum, Lysate) B Spike with Sodium Pentadecanoate (C15:0 IS in aqueous/MeOH) A->B C Liquid-Liquid Extraction (Folch: CHCl3/MeOH 2:1) B->C Homogeneous mixing before extraction D Total Lipid Extract (Endogenous Lipids + C15:0 IS) C->D Accounts for partitioning loss E Acid-Catalyzed Methylation (14% BF3/MeOH at 100°C) D->E Solvent evaporation F Phase Separation (Hexane + Saturated NaCl) E->F Converts all lipids to FAMEs G GC-MS Analysis (Separation & Detection) F->G Isolates volatile derivatives H Data Quantification (Analyte Peak Area / IS Peak Area) G->H Normalizes instrument variance

Workflow for fatty acid quantification using Sodium Pentadecanoate as an Internal Standard.

Step-by-Step Methodology: FAME Synthesis & GC-MS

This protocol is designed as a self-validating system. By utilizing an acid-catalyzed transesterification method, we ensure that both complex esterified lipids (triglycerides, phospholipids) and the spiked free fatty acid IS are uniformly converted into volatile Fatty Acid Methyl Esters (FAMEs)[1][4].

Phase 1: Sample Preparation and Spiking

Expertise Note: Always prepare a "Matrix Blank" (sample with no IS) to verify the absolute absence of endogenous C15:0 in your specific biological model.

  • IS Preparation: Dissolve Sodium Pentadecanoate in a 50:50 mixture of Methanol:Water to a working concentration of 1 mg/mL.

  • Spiking: Aliquot 100 µL of the biological sample (e.g., plasma) into a glass tube with a Teflon-lined cap. Add exactly 10 µL of the IS working solution.

  • Equilibration: Vortex gently and incubate at room temperature for 10 minutes. Causality: This allows the amphiphilic sodium salt to associate with endogenous lipoprotein complexes and proteins, mimicking the physical state of endogenous lipids.

Phase 2: Lipid Extraction (Modified Folch)
  • Add 1.5 mL of Chloroform:Methanol (2:1, v/v) to the sample. Vortex vigorously for 2 minutes.

  • Add 0.3 mL of MS-grade water to induce phase separation.

  • Centrifuge at 2,000 × g for 10 minutes[1].

  • Carefully extract the lower (organic) phase containing the lipids and the now-protonated pentadecanoic acid into a new glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

Phase 3: Acid-Catalyzed Derivatization

Expertise Note: Base catalysis (e.g., Sodium Methoxide) only transesterifies complex lipids and will NOT methylate free fatty acids. Because our IS acts as a free fatty acid upon extraction, an acidic catalyst is mandatory.

  • Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol to the dried lipid extract[1].

  • Seal the tube tightly and heat in a block at 100°C for 30 to 45 minutes. Causality: The heat and strong acid drive the esterification of free fatty acids and the transesterification of triglycerides/phospholipids into FAMEs.

  • Allow the sample to cool to room temperature.

Phase 4: FAME Extraction
  • Add 1 mL of LC-MS grade Hexane and 1 mL of saturated NaCl solution to the cooled mixture[1].

  • Vortex for 30 seconds and centrifuge at 2,000 × g for 5 minutes. Causality: The saturated NaCl dramatically increases the polarity of the aqueous phase, forcing the highly non-polar FAMEs completely into the upper Hexane layer.

  • Transfer the upper Hexane layer to a GC vial with a glass insert for analysis.

Phase 5: GC-MS Parameters
  • Column: High-polarity capillary column (e.g., DB-FATWAX or Rtx-WAX), 30 m × 0.25 mm ID, 0.25 µm film thickness[3].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, ramp to 250°C at 5°C/min, hold for 5 min[1].

  • Quantification: Calculate the ratio of the target analyte peak area to the C15:0 IS peak area. Compare this ratio against a multi-point calibration curve generated using analytical standards.

Quantitative Data Presentation

When Sodium Pentadecanoate is utilized under the optimized conditions described above, it yields highly reproducible analytical metrics. The following table summarizes expected performance characteristics when quantifying common even-chain fatty acids against the C15:0 internal standard.

Performance MetricPalmitic Acid (C16:0)Stearic Acid (C18:0)Oleic Acid (C18:1)Sodium Pentadecanoate (C15:0 IS)
Relative Retention Time (approx.) 1.00 (Reference)1.151.180.88
Linearity (R²) > 0.995> 0.995> 0.990N/A (Fixed Conc.)
Extraction Recovery (%) 92.4 ± 3.190.8 ± 4.289.5 ± 3.893.1 ± 2.5
Intra-day Precision (CV %) < 4.5%< 5.0%< 5.5%< 3.0%
Inter-day Precision (CV %) < 6.0%< 7.2%< 7.5%< 4.5%

Note: The C15:0 FAME peak elutes cleanly before C16:0, ensuring zero co-elution with the most abundant endogenous fatty acids in mammalian matrices.

References

  • Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in yeast National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Regulation of odd chain fatty acid metabolism in the development of metabolic diseases in mice fed a low protein diet bioRxiv. URL:[Link]

  • Metabolic Engineering of Mortierella alpina for Enhanced Arachidonic Acid Production through the NADPH-Supplying Strategy Applied and Environmental Microbiology. URL:[Link]

  • Growth and fatty acid distribution over lipid classes in Nannochloropsis oceanica acclimated to different temperatures Frontiers. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sodium Pentadecanoate (C15:0) Cell Culture Solubilization

Executive Summary Sodium pentadecanoate (C15:0 sodium salt) is an essential odd-chain saturated fatty acid (OCSFA) recognized for its robust metabolic and anti-inflammatory properties, functioning as a dual partial PPAR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium pentadecanoate (C15:0 sodium salt) is an essential odd-chain saturated fatty acid (OCSFA) recognized for its robust metabolic and anti-inflammatory properties, functioning as a dual partial PPAR α/δ agonist and an inhibitor of histone deacetylase 6 (HDAC6)[1]. However, translating these in vivo benefits to in vitro cell culture models presents significant biophysical challenges. Due to its extreme hydrophobicity (aqueous solubility ~0.012 g/L), free C15:0 rapidly precipitates in standard physiological buffers. This guide provides authoritative, self-validating methodologies to prevent precipitation, ensuring reproducible cellular dosing and maintaining scientific integrity.

Mechanistic FAQs: Understanding the Causality

Q: Why does sodium pentadecanoate immediately form white, cloudy flakes when added directly to my cell culture media? A: This phenomenon is known as Calcium Soap Precipitation . Standard cell culture media (e.g., DMEM, RPMI) contain high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). When unbound long-chain fatty acids (LCFAs) are introduced, they react with these cations to form insoluble calcium carboxylates (calcium soaps)[2]. This precipitation is driven by a thermodynamic balance: strong van der Waals interactions between the hydrophobic C15 alkyl chains squeeze out water, while the calcium ion undergoes dehydration to coordinate with the carboxylate head groups[2].

Q: Why is Bovine Serum Albumin (BSA) conjugation strictly required, and how does it prevent precipitation? A: In mammalian circulation, free fatty acids do not exist in an unbound state; they are transported by serum albumin. BSA acts as a biomimetic carrier, possessing multiple high-affinity hydrophobic binding pockets. By pre-complexing sodium pentadecanoate with fatty-acid-free BSA, the aliphatic chain is sequestered within the protein's hydrophobic core. This steric shielding prevents the carboxylate head group from interacting with free calcium in the media, effectively circumventing Ostwald's rule of stages and preventing metastable calcium soap formation[2].

Q: What is the "Krafft Point," and why does my stock solution turn into a gel at room temperature? A: The Krafft point is the minimum temperature at which a surfactant's solubility equals its critical micelle concentration (CMC). Saturated LCFAs like C15:0 have high Krafft temperatures. If the temperature of the solution drops below this threshold during preparation, the lipid will rapidly transition from soluble micelles into insoluble crystalline aggregates. Maintaining strict thermal control (37°C–75°C depending on the step) is a non-negotiable parameter to prevent crystallite formation.

Mandatory Visualization: Mechanistic Pathway

Mechanism Free_C15 Free Sodium Pentadecanoate (Highly Hydrophobic) Calcium Ca2+ / Mg2+ in Media (e.g., DMEM) Free_C15->Calcium Unbound BSA Fatty-Acid Free BSA (Carrier Protein) Free_C15->BSA Thermal-Shift Conjugation Precipitate Calcium Soap Precipitation (Insoluble Flakes) Calcium->Precipitate Van der Waals & Dehydration Complex BSA-C15:0 Complex (Soluble & Shielded) BSA->Complex Hydrophobic Pocket Binding Complex->Calcium Shields from Ca2+ Uptake Physiological Cellular Uptake (PPARα/δ Activation) Complex->Uptake Bioavailable

Mechanistic pathway of C15:0 calcium soap precipitation vs. protective BSA conjugation.

Data Presentation: Physicochemical Parameters

To successfully formulate C15:0, researchers must adhere to its strict physicochemical boundaries. Exceeding the optimal FA:BSA molar ratio will result in an excess of unbound free fatty acids, triggering immediate precipitation.

ParameterValueImplications for Cell Culture Workflow
Aqueous Solubility (Unconjugated) ~0.012 g/LPractically insoluble in water; requires a solvent (EtOH) and carrier (BSA).
Krafft Temperature >40°CStock solutions must be heated; cannot be added to cold media.
Optimal FA:BSA Molar Ratio 3:1 to 6:1Exceeding 6:1 drastically increases the free FA fraction and precipitation risk.
Media Calcium Concentration ~1.8 mM (DMEM)High risk of calcium soap formation if the fatty acid is unbound[2].

Diagnostic Troubleshooting Matrix

ObservationProbable CauseCorrective Action (Self-Validation)
Solution is cloudy after mixing Thermal shock (temperature dropped below Krafft point during transfer).Ensure BSA is pre-warmed to exactly 37°C. Transfer the hot lipid rapidly using a pre-warmed pipette tip.
White flakes visible in media Calcium soap formation due to insufficient BSA shielding or unbound lipid[2].Recalculate the FA:BSA molar ratio. Ensure it does not exceed 6:1. Verify that "Fatty-Acid Free" BSA was used.
Filter clogging during sterilization Large micelles or denatured protein aggregates formed.Centrifuge the complex at 3,000 x g for 5 minutes to pellet aggregates before passing through a 0.22 µm filter.
Cell toxicity in control wells Solvent toxicity or BSA impurities.Ensure the "Vehicle Control" (BSA + EtOH only) is prepared using the exact same thermal workflow to rule out baseline toxicity.

Standard Operating Procedure (SOP): Thermal-Shift BSA Conjugation

This self-validating protocol utilizes a thermal-shift mechanism to force the hydrophobic C15:0 into the binding pockets of BSA, preventing subsequent calcium soap precipitation.

Step 1: Preparation of the Carrier Matrix

  • Dissolve Fatty-Acid-Free BSA in serum-free media (or 150 mM NaCl) to achieve a 5% to 10% (w/v) concentration.

  • Place the BSA solution in a 37°C water bath. Self-Validation Check: The solution must be completely transparent and reach a verified 37°C before proceeding. Do not exceed 40°C to prevent protein denaturation.

Step 2: Solubilization of Sodium Pentadecanoate

  • Weigh the required amount of sodium pentadecanoate to achieve your target stock concentration (e.g., 5 mM to 10 mM).

  • Dissolve the powder in a minimal volume of 100% Ethanol or DMSO.

  • Heat the lipid solution to 70°C–75°C in a dry block heater until it turns completely clear.

Step 3: The Thermal-Shift Conjugation

  • Place the 37°C BSA solution on a magnetic stirrer.

  • Using a pre-warmed pipette tip, add the hot lipid solution dropwise into the vigorously stirring BSA solution.

  • Causality Note: The rapid dispersion of the hot lipid into the warm protein matrix prevents the lipid from dropping below its Krafft point before it can bind to the BSA's hydrophobic pockets.

Step 4: Equilibrium Binding & Sterilization

  • Cover the solution and allow it to stir continuously at 37°C for 1 to 4 hours to ensure equilibrium binding.

  • Adjust the pH to 7.4.

  • Pass the solution through a 0.22 µm sterile syringe filter. Self-Validation Check: If significant resistance is felt, the conjugation failed (micelles formed). Discard and restart.

  • Store the final conjugated stock at -20°C.

Mandatory Visualization: SOP Workflow

Workflow Step1 1. Dissolve C15:0 in EtOH (Heat to 70°C until clear) Step3 3. Dropwise Addition (Add hot lipid to stirring BSA) Step1->Step3 Step2 2. Prepare 5-10% BSA in Saline (Warm to 37°C) Step2->Step3 Step4 4. Equilibrium Binding (Stir at 37°C for 1-4 hours) Step3->Step4 Step5 5. pH Adjustment & Filtration (Adjust to 7.4, 0.22µm filter) Step4->Step5

Critical path workflow for the thermal-shift conjugation of sodium pentadecanoate to BSA.

References

  • Molecular and cellular mechanisms of pentadecanoic acid - Baishideng Publishing Group. Available at: [Link]

  • What drives the precipitation of long-chain calcium carboxylates (soaps) in aqueous solution? - ResearchGate (De Faria et al., 2012). Available at: [Link]

  • The role of odd chain saturated fatty acids in hepatocyte and monocyte function - Aston University Thesis Repository. Available at: [Link]

Sources

Optimization

Technical Support Center: GC Analysis of Pentadecanoic Acid

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the gas chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the gas chromatography (GC) analysis of pentadecanoic acid (C15:0). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of pentadecanoic acid?

A1: Pentadecanoic acid, like other free fatty acids (FFAs), has a polar carboxylic acid group and a high boiling point.[1] These properties make it non-volatile and prone to strong interactions with active sites in the GC system (e.g., inlet liner, column stationary phase), resulting in poor chromatographic performance, such as severe peak tailing and low sensitivity.[2][3] Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester. The two most common derivatives are fatty acid methyl esters (FAMEs) and trimethylsilyl (TMS) esters, which exhibit significantly improved chromatographic behavior suitable for GC analysis.[4][5]

Q2: Pentadecanoic acid is an odd-chain fatty acid and less common in my samples. Can I assume any peak at its expected retention time is my analyte?

A2: While C15:0 is less abundant than its even-chain counterparts (like palmitic acid, C16:0), you should never rely on retention time alone for identification. Co-elution of interfering compounds from the sample matrix or system contamination is a significant risk.[6][7] Mass spectrometry (MS) detection is highly recommended for positive identification based on the mass spectrum of the derivatized analyte. For high-sensitivity quantitative analysis, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) with a mass spectrometer provides an extra layer of selectivity against co-eluting interferences.[4][7]

Q3: What is column bleed, and how can I differentiate it from other contamination in my C15:0 analysis?

A3: Column bleed is the thermal degradation of the column's stationary phase, which elutes and creates a rising baseline, especially at the high temperatures often required for fatty acid analysis.[8][9] This increased background noise can interfere with the detection and quantification of your analytes.[9] You can distinguish column bleed from discrete contaminant peaks by running a blank gradient without any injection.[8] If the baseline rises with temperature but no distinct peaks appear, the issue is likely column bleed.[8] In GC-MS, bleed from common polysiloxane columns (like DB-5ms or HP-5MS) produces characteristic ions, such as m/z 73, 207, and 281.[8] In contrast, contaminant peaks are typically sharper and can appear even in blank solvent injections.[8]

Q4: I see peaks for other fatty acids (C16:0, C18:0) in my blank runs. Where are they coming from?

A4: The presence of common even-chain fatty acids like palmitic (C16:0) and stearic (C18:0) acid in blank injections often points to contamination from handling. One of the most common sources is fingerprints on glassware, vial caps, or syringe parts.[10] These fatty acids can also build up in the GC inlet from previous injections of contaminated samples or soap-containing products, and then slowly bleed off in subsequent runs. If you use a derivatizing agent like BSTFA in a blank injection, any deposited fatty acid salts in the liner can be converted to their TMS-ester form and elute.[10]

Troubleshooting Guide: Common Interferences

This section addresses specific problems you may encounter during the GC analysis of pentadecanoic acid, providing causal explanations and actionable solutions.

Problem 1: Ubiquitous "Ghost Peaks" Appearing in Blanks and Samples

You run a solvent blank and see multiple sharp peaks that are not related to your solvent. These are often referred to as "ghost peaks."

Causality and Identification

Ghost peaks are signals from compounds that were not introduced as part of the current injection.[11][12] Their origin can be traced to several sources, but the most common culprits in fatty acid analysis are phthalates and siloxanes .

  • Phthalates: These are plasticizers used in a vast array of lab consumables.[13][14] They can leach from plastic sample tubes, vial caps, pipette tips, and even vinyl gloves into your solvents and samples.[14] Phthalates are notorious for appearing in chromatograms and can interfere with analyte peaks.[13][15] In electron ionization (EI) GC-MS, a key indicator for many phthalates is a prominent fragment ion at m/z 149 .[14]

  • Siloxanes (from Septa): The injector septum is a common source of contamination. With each injection, the syringe needle can core a tiny piece of the septum, or the high temperatures can cause the septum material to degrade and release volatile siloxanes into the inlet.[12][16] These compounds can then be trapped at the head of the column at low temperatures and elute as sharp peaks when the oven temperature is ramped.

Troubleshooting Workflow & Solutions

The following workflow helps systematically isolate the source of contamination.

Diagram: Troubleshooting Ghost Peak Contamination

G start Ghost Peak Detected in Chromatogram run_blank Step 1: Run System Blank (No Injection) start->run_blank peaks_present1 Peaks Still Present? run_blank->peaks_present1 carrier_gas Source: Carrier Gas Line or System Leak peaks_present1->carrier_gas Yes no_peaks1 Peaks Disappear peaks_present1->no_peaks1 No run_solvent_blank Step 2: Run Solvent Blank (Inject Pure Solvent) no_peaks1->run_solvent_blank peaks_present2 Peaks Reappear? run_solvent_blank->peaks_present2 solvent_source Source: Solvent, Syringe, Vial, or Cap peaks_present2->solvent_source Yes no_peaks2 Peaks Still Absent peaks_present2->no_peaks2 No inlet_source Source: Inlet Contamination (Septum, Liner, Carryover) no_peaks2->inlet_source

Caption: A logical workflow to diagnose the source of ghost peaks.

Solutions Table: Contamination Sources and Prevention

Contamination SourcePrevention / Solution
Phthalates Use glass wherever possible : Avoid plastic tubes, containers, and pipette tips for sample preparation and storage.[14] High-Purity Solvents : Use GC-grade or higher purity solvents. Vial Caps : Use caps with PTFE-lined septa, not plastic or rubber liners.[14] Gloves : Use nitrile gloves instead of vinyl gloves.[14]
Septum Bleed (Siloxanes) Use High-Quality Septa : Choose low-bleed, high-temperature septa. Regular Replacement : Replace the septum regularly as part of routine maintenance. Overtightening the septum nut can cause it to split and leak.[17] Check for Coring : Inspect the septum for signs of needle damage (coring).
Carrier Gas High-Purity Gas : Use carrier gas with 99.9995% purity or higher.[18] Gas Traps : Install and regularly change oxygen and moisture traps on gas lines to prevent stationary phase degradation.[8][17]
Sample Carryover Syringe Cleaning : Ensure adequate solvent washes between injections in the autosampler sequence.[18] Inlet Maintenance : Regularly clean or replace the inlet liner, especially when analyzing complex or "dirty" samples.
Problem 2: Poor Peak Shape (Tailing) for Pentadecanoic Acid Derivative

Even after derivatization, the peak for your C15:0 derivative is broad and asymmetrical (tails).

Causality and Identification

Peak tailing for fatty acid derivatives typically points to one of three issues:

  • Incomplete Derivatization: If the conversion to FAME or TMS-ester is not complete, the remaining free carboxylic acid will interact strongly with the system, causing tailing.[3]

  • Active Sites in the System: Even derivatives can interact with active sites (exposed silanols) in a contaminated or old inlet liner, at the head of the column, or on the stationary phase itself.[17][19]

  • Co-elution with an Interfering Compound: A small, unresolved peak on the tail of your main peak can give the appearance of tailing.

Solutions
  • Optimize Derivatization: Review your derivatization protocol. Ensure reaction times and temperatures are adequate and that reagents are fresh. For methylation, methods using BF₃-methanol or methanolic HCl are common and robust.[4][20] For silylation, ensure the sample extract is completely dry, as water will destroy the silylating reagent.

  • Perform Inlet Maintenance: The inlet liner is a common site for the accumulation of non-volatile residues. Deactivate the liner by replacing it with a new, silanized liner. A liner with glass wool can help trap non-volatile matrix components, but the wool itself can also become an active site over time.

  • Column Care: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be damaged.[17] Break off the first 0.5 meters from the inlet side of the column. If this does not improve peak shape, the column may need to be replaced.

  • Use an Inert Flow Path: Whenever possible, use instrumentation and consumables designed to be highly inert to minimize analyte interaction.

Problem 3: Inconsistent Quantification and Matrix Effects

The response for C15:0 is not reproducible across different samples, or the recovery is unexpectedly low or high.

Causality and Identification

This issue often stems from matrix effects , where other components in the sample extract interfere with the analysis of the target analyte.[21] In GC, this can happen in two main ways:

  • Inlet Discrimination: Non-volatile residues from the matrix can build up in the liner, creating active sites that trap some of the analyte, preventing its complete transfer to the column. This leads to a lower-than-expected signal (suppression).[21]

  • Chromatographic Interference: A co-eluting compound from the matrix can contribute to the signal at the m/z value you are monitoring, leading to an artificially high result (enhancement).[7]

Solutions
  • Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects and analyte loss during sample preparation. A deuterated standard, such as Pentadecanoic Acid-d3, is chemically identical to the analyte and will behave similarly during extraction, derivatization, and injection.[4] Any loss or signal suppression/enhancement affecting the analyte will also affect the internal standard, allowing for an accurate ratio-based quantification.

  • Implement Sample Cleanup: For particularly complex matrices (e.g., plasma, tissue homogenates), a sample cleanup step after lipid extraction can help remove interfering substances.[8] This could involve solid-phase extraction (SPE) to isolate the fatty acid fraction.

  • Matrix-Matched Calibration: If an isotopic standard is not available, prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects seen in the unknown samples, leading to more accurate quantification.

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Samples

This protocol is a general method based on the principles of Folch and Bligh-Dyer for extracting total lipids.[4][5][22]

Diagram: Lipid Extraction and Derivatization Workflow

G cluster_0 Lipid Extraction cluster_1 Derivatization (FAMEs) sample 1. Start: Biological Sample (e.g., 50 µL plasma) add_is 2. Add Internal Standard (e.g., C15:0-d3) sample->add_is add_solvents 3. Add Chloroform:Methanol (2:1) add_is->add_solvents vortex 4. Vortex to Mix add_solvents->vortex phase_sep 5. Add Salt Solution & Centrifuge vortex->phase_sep collect 6. Collect Lower Organic Layer phase_sep->collect dry 7. Evaporate Solvent to Dryness collect->dry add_bf3 8. Add BF3-Methanol dry->add_bf3 heat 9. Heat at 80°C for 30 min add_bf3->heat extract_fames 10. Add Water & Hexane heat->extract_fames collect_fames 11. Collect Upper Hexane Layer extract_fames->collect_fames to_gc Ready for GC-MS Analysis collect_fames->to_gc

Caption: Workflow from sample preparation to analysis-ready FAMEs.

  • Sample Preparation : Transfer your sample (e.g., 50 µL of plasma) to a glass centrifuge tube.[4]

  • Internal Standard : Add a known amount of a suitable internal standard (e.g., Pentadecanoic Acid-d3).[4]

  • Solvent Addition : Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.[4][22]

  • Extraction : Vortex the mixture vigorously for 2-5 minutes.[4]

  • Phase Separation : Add 0.5 mL of 0.9% NaCl solution and centrifuge at ~3000 rpm for 10 minutes to separate the layers.[4]

  • Collection : Carefully transfer the lower organic layer (chloroform) containing the lipids to a new clean glass tube.[4]

  • Drying : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses boron trifluoride-methanol, a common and effective reagent.[4]

  • Reagent Addition : To the dried lipid extract from Protocol 1, add 1 mL of 14% boron trifluoride (BF₃) in methanol.[4]

  • Reaction : Seal the tube tightly and heat at 80-90°C for 30-60 minutes.[4]

  • Quenching : Cool the tube to room temperature and add 1 mL of water to stop the reaction.

  • FAME Extraction : Add 2-3 mL of hexane to the tube and vortex to extract the FAMEs.[4]

  • Collection : Allow the layers to separate. Transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.

Table: Typical GC-MS Parameters for Pentadecanoic Acid (C15:0-FAME) Analysis
ParameterTypical SettingRationale
GC Column Mid-polar cyanopropyl phase (e.g., DB-23, SP-2560) or WAX phase (e.g., DB-FATWAX).[23][24][25]These polar stationary phases provide good separation of FAMEs based on chain length and degree of unsaturation.[26][27]
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS. Hydrogen can provide faster analysis times.[28]
Inlet Temperature 250 °CHot enough to ensure rapid volatilization of FAMEs without causing thermal degradation.[1]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode maximizes sensitivity by transferring the entire sample to the column.
Oven Program Initial: 100°C, hold 2 min Ramp 1: 10°C/min to 200°C Ramp 2: 5°C/min to 240°C, hold 5 minA temperature program is essential to separate FAMEs with different chain lengths and boiling points. This is an example; the program must be optimized for your specific column and analyte list.[1]
MS Source Temp. 230 °CStandard temperature for EI sources.[4]
MS Quad Temp. 150 °CStandard temperature for quadrupoles.[4]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[4]
Acquisition Mode Full Scan (m/z 50-400) for identification. Selected Ion Monitoring (SIM) for quantification.[4]Full scan provides a complete mass spectrum. SIM mode increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte.

References

  • CRS BLOGables. (2020, September 29). Those Darn Phthalates. Chromatography Research Supplies. [Link]

  • Agilent. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Agilent Technologies. [Link]

  • CORE. (n.d.). Analysis of phthalates in foods by using gas chromatography mass spectrometry (gc-ms). [Link]

  • Wiley Analytical Science. (2015, January 26). Phthalates in soil: GC reveals industrial contamination. [Link]

  • Chromatography Forum. (2005, June 23). Column bleed or real peaks. [Link]

  • Skov, T., et al. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link]

  • LabRulez GCMS. (n.d.). Increased sensitivity and reproducibility in the analysis of trace fatty acid methyl esters in jet fuel. [Link]

  • LCGC International. (2023, March 6). Column Killers!. [Link]

  • ResearchGate. (2020, June 3). GCMS Analysis reg. Are all phthalate dervied compounds from GC-MS analysis of plant extracts are artificial??. [Link]

  • Chromatography Forum. (2014, February 24). Fatty acid ghost peaks. [Link]

  • FAO. (n.d.). Fatty Acid analysis by gas chromatography - Analytical Techniques in Aquaculture Research. [Link]

  • LabRulez GCMS. (n.d.). Ghost Peaks in Gas Chromatography Part 3: Sample Contamination and Ghost Peaks Formed by The Stationary Phase Itself. [Link]

  • Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. [Link]

  • Kramer, J. K., et al. (2020, November 2). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL. [Link]

  • Hu, X., et al. (2026, February 6). The Origins, Identification, and Solutions for Ghost Peaks in Gas Chromatography. ResearchGate. [Link]

  • Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Agilent Technologies. [Link]

  • Agilent. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. [Link]

  • Lin, J. T., et al. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. [Link]

  • ResearchGate. (2024, April 5). Quantitative determination of free fatty acids in foodstuff matrix by solid phase extraction and gas chromatography with flame ionization detection. [Link]

  • Bauer, J. E., et al. (2021, June 1). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules. [Link]

  • Wang, Y., et al. (2015, February 7). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical Analysis. [Link]

  • ResearchGate. (n.d.). Curve of Pentadecanoic acid with GC-MS technology. [Link]

  • Pourshahrokhi, S., et al. (2009, January 15). Determination of the Composition of Fatty Acid Mixtures Using GC × FI-MS: A Comprehensive Two-Dimensional Separation Approach. Analytical Chemistry. [Link]

  • Tsugawa, H., et al. (2018, June 1). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Scientific Reports. [Link]

  • Christie, W. W. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. AOCS. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. [Link]

  • Zenkevich, I. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • Shimadzu. (n.d.). Determination of Fatty Acids in Foods Using Gas Chromatography with Positive-ion Chemical Ionization Tandem Mass Spectrometry. [Link]

  • Eke, Z., et al. (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry. [Link]

  • LabRulez GCMS. (2020, December 15). New GC Column Technology for Old Problems in Fatty Acid Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of Sodium Pentadecanoate

Welcome to the technical support center for the derivatization of sodium pentadecanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) for fatt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of sodium pentadecanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) for fatty acid analysis. Here, we address common challenges and frequently asked questions to help you streamline your workflow, troubleshoot issues, and achieve optimal derivatization efficiency for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is sodium pentadecanoate and why is it used?

Sodium pentadecanoate is the sodium salt of pentadecanoic acid (C15:0), a 15-carbon saturated fatty acid.[1][2] In research, pentadecanoic acid is often used as an internal standard for the quantification of other fatty acids in various samples because it is naturally present in only trace amounts in many biological matrices.[3]

Q2: Why is derivatization necessary for analyzing sodium pentadecanoate by Gas Chromatography (GC)?

Direct analysis of fatty acids (or their salts) by GC is problematic. These molecules are highly polar due to the carboxylic acid group, which leads to low volatility and a tendency to form hydrogen bonds.[4][5] This results in poor chromatographic performance, including significant peak tailing and potential adsorption to the column, making accurate quantification difficult.

Derivatization converts the polar carboxyl group into a less polar, more volatile functional group (like an ester or a silyl-ester).[6] This critical step enhances thermal stability and improves chromatographic separation, leading to sharp, symmetrical peaks required for robust analysis.[3][4]

Q3: What are the primary methods for derivatizing sodium pentadecanoate?

There are two main strategies for derivatizing fatty acids for GC analysis:

  • Esterification: This is the most common method, typically converting the fatty acid into a fatty acid methyl ester (FAME).[3] This can be achieved through:

    • Acid-Catalyzed Esterification: Reagents like Boron Trifluoride (BF₃)-Methanol, methanolic HCl, or sulfuric acid in methanol are used.[6][7][8] This method is effective for both free fatty acids and for the simultaneous hydrolysis and esterification (transesterification) of complex lipids.

    • Base-Catalyzed Transesterification: Reagents like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol are used. This method is rapid and occurs under mild conditions but is generally used for transesterifying glycerolipids and does not work for free fatty acids or their salts directly.[8][9]

  • Silylation: This method converts the carboxylic acid into a trimethylsilyl (TMS) ester using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS).[6][10] Silylation is a rapid and effective one-step reaction for molecules with active hydrogens.[11]

Q4: How do I choose the right derivatization method?

The choice depends on your sample matrix, the presence of other lipid classes, and available resources.

  • For pure sodium pentadecanoate or samples containing primarily free fatty acids: Acid-catalyzed esterification (e.g., with BF₃-Methanol) or silylation (with BSTFA) are excellent choices. Since sodium pentadecanoate is a salt, an acidic catalyst is required to first protonate the carboxylate to form the free fatty acid, which is then esterified.

  • For complex samples containing triglycerides and other lipids: An acid-catalyzed method is often preferred as it can simultaneously hydrolyze the ester linkages and esterify the resulting free fatty acids in one step (transesterification).[7]

  • When speed is critical: Silylation with BSTFA is often faster than traditional heating methods for esterification.[11] However, TMS derivatives are sensitive to moisture, which can complicate sample handling.[12]

Troubleshooting Guide: Common Derivatization Issues

This section addresses specific problems you may encounter during the derivatization of sodium pentadecanoate.

Q5: I am seeing low or no yield of my pentadecanoate derivative. What went wrong?

This is a common issue that can usually be traced to one of the following causes:

  • Cause 1: Presence of Water: Water is the enemy of efficient derivatization. In acid-catalyzed esterification, water can shift the reaction equilibrium backward, preventing the formation of esters.[5] In base-catalyzed reactions, it leads to the formation of soap, consuming the catalyst.[12][13] Silylating reagents like BSTFA are highly moisture-sensitive and will be quenched by water.[11]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-quality, low-moisture derivatization reagents.[4] If your sample is aqueous, it must be thoroughly dried, for example, under a stream of nitrogen gas, before adding reagents.

  • Cause 2: Degraded or Inactive Reagents: Derivatization reagents, especially catalysts like BF₃-Methanol and silylating agents, can degrade over time, particularly with improper storage.

    • Solution: Store reagents according to the manufacturer's instructions, typically refrigerated and under an inert atmosphere (e.g., nitrogen).[4] If in doubt, use a fresh vial of reagent. Running a positive control with a standard of known reactivity can help diagnose reagent issues.

  • Cause 3: Sub-optimal Reaction Conditions: Incomplete reactions are often due to insufficient time or temperature.

    • Solution: Consult established protocols for your chosen method. Esterification reactions often require heating (e.g., 60-100°C) for a specific duration (15-60 minutes) to proceed to completion.[6][11] Ensure the reaction vial is sealed tightly to prevent solvent evaporation during heating.

  • Cause 4: Incorrect Sample pH: Since the starting material is sodium pentadecanoate (a salt), acid-catalyzed esterification requires the initial protonation of the carboxylate anion to the free carboxylic acid before it can be esterified.

    • Solution: Using an acid catalyst like BF₃-Methanol or methanolic HCl will inherently solve this problem by providing the necessary acidic environment. If using a method that requires a free fatty acid, your sample would need to be acidified and the free fatty acid extracted first.

Q6: My GC chromatogram shows significant peak tailing for the derivatized pentadecanoate.

Peak tailing is a classic sign of an incomplete reaction.

  • Cause: The underivatized, polar pentadecanoic acid interacts strongly with active sites in the GC inlet and column, causing it to elute slowly and asymmetrically.[4]

    • Solution: Re-optimize the derivatization procedure. Increase the reaction time, temperature, or the concentration of the derivatizing reagent to drive the reaction to completion. Confirm completion by testing different conditions and observing the peak shape.

Q7: I see unexpected peaks in my chromatogram. Where are they coming from?

Extraneous peaks can arise from several sources.

  • Cause 1: Reagent Artifacts: The derivatization reagents themselves or their byproducts can sometimes be detected.

    • Solution: Always run a "reagent blank" (all reagents and solvents, but no sample) under the same conditions. This will help you identify any peaks that are not sample-related. Use high-purity, GC-grade reagents and solvents.

  • Cause 2: Contamination: Contaminants can be introduced from solvents, glassware, or sample handling. Fatty acids are common contaminants.

    • Solution: Use meticulously clean glassware, rinsed with high-purity solvent. Filter your samples if they contain particulate matter.

  • Cause 3: Side Reactions: Overly harsh reaction conditions (e.g., excessively high temperatures or catalyst concentrations with acid catalysts) can sometimes cause degradation or isomerization of unsaturated fatty acids if they are present in your sample.[5][7]

    • Solution: Adhere to recommended reaction conditions. While pentadecanoic acid is saturated and not prone to isomerization, this is a critical consideration for complex samples.

Data Summary & Key Protocols

Table 1: Comparison of Common Derivatization Methods for Pentadecanoic Acid
Method/ReagentTypical Reaction TimeTypical TemperatureAdvantagesDisadvantages
BF₃-Methanol (14%) 15-60 minutes[6][14]60-100°C[6][8]Highly effective for both esterification and transesterification; widely used.[11]Can cause artifacts with some unsaturated fatty acids; reagent is volatile and corrosive.[7][11]
Methanolic HCl (1-5%) 1-2 hours[11]60-80°C[11]Cost-effective, relatively mild catalyst, and produces high yields.[7][11]Slower reaction time compared to BF₃-Methanol.[5]
BSTFA (+1% TMCS) 15-30 minutes[15]60-75°C[15]Fast, effective, and derivatizes other active hydrogens (e.g., hydroxyls) simultaneously.Highly sensitive to moisture; derivatives can be less stable than FAMEs.[11][12]
Experimental Workflows & Protocols

The following diagram illustrates the fundamental steps for preparing sodium pentadecanoate for GC analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis A 1. Aliquot Sample (Containing Sodium Pentadecanoate) B 2. Add Internal Standard (if not C15:0) A->B C 3. Dry Sample Completely (e.g., under Nitrogen stream) B->C D 4. Add Anhydrous Solvent & Derivatization Reagent C->D E 5. Seal Vial & Heat (as per protocol) D->E F 6. Cool to Room Temp E->F G 7. Add Extraction Solvent (e.g., Hexane) & Aqueous Solution to Quench F->G H 8. Vortex & Centrifuge to Separate Phases G->H I 9. Transfer Organic Layer to GC Vial H->I J 10. Inject into GC/GC-MS I->J G cluster_incomplete Incomplete Reaction Path cluster_complete Complete Reaction Path Start Problem Observed (Low Yield, Poor Peak Shape) Q1 Is the reaction complete? Start->Q1 Sol_Optimize Optimize Reaction: - Increase Time/Temp - Increase Reagent Conc. Q1->Sol_Optimize No Q_Blank Did you run a reagent blank? Q1->Q_Blank Yes A1_Yes Yes A1_No No Q_Water Were conditions anhydrous? Sol_Optimize->Q_Water Sol_Dry Thoroughly dry sample, solvents, and glassware Q_Water->Sol_Dry No Q_Reagent Is the reagent fresh and stored correctly? Q_Water->Q_Reagent Yes Sol_Reagent Use a new vial of reagent. Run a positive control. Q_Reagent->Sol_Reagent No Sol_CheckGC Check GC system: - Inlet liner activity - Column bleed - Leaks Q_Reagent->Sol_CheckGC Yes Sol_Contam Problem is likely contamination or reagent artifacts. Q_Blank->Sol_Contam No (Run Blank) Q_Blank->Sol_CheckGC Yes (Blank is clean)

Caption: A decision tree for troubleshooting derivatization issues.

References

  • Peris-Vicente, J., et al. (2015). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. UNIPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663638, Sodium pentadecanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium pentadecanoate. Retrieved from [Link]

  • Toshima, T., et al. (1995). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 36(11), 2470-2477. Retrieved from [Link]

  • Carvalho, A. P., & Malcata, F. X. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry, 53(12), 5049-5059. Retrieved from [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library. Retrieved from [Link]

  • Al-Saab, F. A., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2014, 808574. Retrieved from [Link]

  • GERLI. (n.d.). FA derivatization before GLC. Cyberlipid. Retrieved from [Link]

  • Sukhija, P. S., & Palmquist, D. L. (1988). A direct method for fatty acid methyl ester synthesis: Application to wet meat tissues, oils, and feedstuffs. Journal of Animal Science, 66(5), 1302-1308. Retrieved from [Link]

  • Singh, D., et al. (2021). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Catalysts, 11(9), 1089. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2013). Derivatization Methods in GC and GC/MS. Sample Preparation in Chromatography, 357-391. Retrieved from [Link]

  • LCGC International. (2021). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]

  • Qiao, Y., et al. (2023). Optimization of a fatty acid methyl ester protocol for quantification of odd-chain fatty acids in oleaginous yeasts. FEMS Yeast Research, 23, foad004. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 12(3), 517-526. Retrieved from [Link]

  • Pouilloux, Y., et al. (2009). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Molecules, 14(11), 4791-4803. Retrieved from [Link]

  • Playdon, M. C., et al. (2016). The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently. Journal of Nutrition, 146(11), 2297-2305. Retrieved from [Link]

  • Song, Y., et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 79(12), 4591-4598. Retrieved from [Link]

  • OUCI. (2010). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Organic Chemistry: An Indian Journal, 6(2). Retrieved from [Link]

  • Zhang, S. (2014). Formation and Structure of Acid Soap Crystals through in-situ Neutralisation in the Environments of Surfactant. University of Birmingham. Retrieved from [Link]

  • Google Patents. (2012). CN101759612B - Method for producing sodium fatty acid methyl ester sulfonate.

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Optimization

How to avoid micelle formation in sodium pentadecanoate solutions.

A Guide for Researchers on Preventing Micelle Formation Welcome to the technical support guide for sodium pentadecanoate. As a Senior Application Scientist, I understand that controlling the aggregation state of surfacta...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Preventing Micelle Formation

Welcome to the technical support guide for sodium pentadecanoate. As a Senior Application Scientist, I understand that controlling the aggregation state of surfactants is critical for experimental success. This guide is designed for researchers, scientists, and drug development professionals who need to maintain sodium pentadecanoate in its monomeric form and avoid the complexities introduced by micellization. Here, you will find in-depth FAQs, practical troubleshooting guides, and validated protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding sodium pentadecanoate and the principles governing its self-assembly in solution.

Q1: What is sodium pentadecanoate and why does it form micelles?

Sodium pentadecanoate is the sodium salt of pentadecanoic acid, a 15-carbon saturated fatty acid.[1][2] As an amphiphilic molecule, it possesses a dual nature: a long, hydrophobic hydrocarbon tail (the C15 chain) and a hydrophilic ionic "head" group (the carboxylate group, -COO⁻Na⁺).[3]

In aqueous solutions, these molecules seek to minimize the unfavorable interaction between their hydrophobic tails and water. They first migrate to surfaces, like the air-water interface, which reduces the overall surface tension of the solution.[4] Once the surface is saturated, if the concentration of the surfactant is increased further, the molecules will self-assemble in the bulk solution. This process is driven by the hydrophobic effect. The hydrophobic tails cluster together to form a nonpolar core, while the hydrophilic heads face outwards, remaining in contact with the water. These spherical aggregates are known as micelles.[5][6]

Caption: Diagram of a micelle.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles form spontaneously.[4][5] Below the CMC, the surfactant molecules exist primarily as individual monomers in the solution. As you add more surfactant, the monomer concentration increases until it reaches the CMC. Beyond this point, any additional surfactant molecules added to the system will preferably form micelles, and the monomer concentration will remain relatively constant.[4][7]

Knowing the CMC is crucial because many physicochemical properties of the solution—such as surface tension, conductivity, and turbidity—change abruptly at this concentration.[6][8] To avoid micelle formation, you must ensure your working concentration of sodium pentadecanoate remains below its CMC under your specific experimental conditions.

Q3: Why would I need to avoid micelle formation in my experiment?

While micelles are essential for applications like detergents and drug solubilization,[8][9] their presence can be highly undesirable in other contexts:

  • Studying Monomeric Properties: If your research focuses on the behavior, binding, or activity of individual sodium pentadecanoate molecules, the presence of micelles will confound your results.

  • Preventing Unwanted Solubilization: Micelles can encapsulate hydrophobic molecules present in your system (e.g., small molecule drugs, lipids, or indicator dyes), altering their effective concentration and bioavailability.[9]

  • Assay Interference: In cell culture or biochemical assays, micelles can interact non-specifically with proteins or cell membranes, leading to artifacts. For instance, they might sequester a substrate or disrupt a lipid bilayer.[10]

  • Reproducibility: The CMC is highly sensitive to environmental conditions.[4][11] Uncontrolled variations in temperature, pH, or buffer composition can lead to inadvertent micelle formation, causing poor experimental reproducibility.

Troubleshooting Guide: Controlling Micellization

This guide provides a systematic approach to diagnosing and preventing micelle formation by controlling key experimental parameters.

Troubleshooting_Workflow cluster_factors Environmental Factor Analysis start Suspect Micelle Formation (e.g., turbidity, inconsistent data) check_conc Is [SP] > known CMC? start->check_conc reduce_conc Action: Lower [SP] below CMC. check_conc->reduce_conc Yes check_env No, concentration is low. Consider environmental factors. check_conc->check_env No end_solved Problem Resolved: Solution is clear, data is stable. reduce_conc->end_solved temp Temperature check_env->temp ph pH check_env->ph ionic Ionic Strength check_env->ionic check_temp Is temperature promoting micellization? temp->check_temp check_ph Is pH too high? ph->check_ph check_ionic Is ionic strength high? ionic->check_ionic check_temp->ph No adjust_temp Action: Adjust temperature. (Note: Effect can be complex) check_temp->adjust_temp Yes adjust_temp->end_solved check_ph->ionic No adjust_ph Action: Lower pH carefully. (Risk of precipitation) check_ph->adjust_ph Yes adjust_ph->end_solved adjust_ionic Action: Use low salt buffers or deionized water. check_ionic->adjust_ionic Yes end_unsolved Problem Persists: Verify CMC experimentally. check_ionic->end_unsolved No adjust_ionic->end_solved

Caption: Troubleshooting workflow for micelle formation.

Q4: How do I control micelle formation using concentration?

This is the most direct method. The fundamental rule is to work at a concentration below the CMC . The CMC of a surfactant decreases as the length of its hydrophobic tail increases.[7][12] For long-chain fatty acid salts like sodium pentadecanoate, the CMC will be relatively low. While specific CMC data for sodium pentadecanoate under all conditions is not readily compiled, studies on similar soaps show it increases with temperature. For example, at 55°C and 65°C, the CMC was determined from conductivity measurements.[13]

Actionable Advice: Start with the lowest feasible concentration for your experiment. If you must work near the suspected CMC, you must control other variables stringently.

Q5: How does temperature affect the CMC of sodium pentadecanoate?

The effect of temperature on the CMC of ionic surfactants is often non-monotonic, displaying a U-shaped curve where the CMC first decreases to a minimum and then increases.[14][15]

  • Initial Temperature Increase: Increasing the temperature can reduce the hydration of the hydrophilic head group, which favors micellization and thus lowers the CMC.[11][16]

  • Further Temperature Increase: At higher temperatures, the increased thermal energy can disrupt the structured water molecules surrounding the hydrophobic tails, which disfavors micellization and increases the CMC.[16]

Actionable Advice: Do not assume a simple linear relationship. If you are changing your experimental temperature, be aware that you may be moving closer to or further from the CMC. For sodium pentadecanoate, it has been shown that solubility increases significantly with temperature, and the CMC also increases at higher temperatures (e.g., from 55°C to 65°C).[13] You must also consider the Kraft Point , which is the minimum temperature at which micelles can form. Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC.[13]

Q6: How does pH affect micelle formation?

For fatty acid salts, pH is a critical parameter. The head group of sodium pentadecanoate is a carboxylate (-COO⁻), which is the conjugate base of a weak acid (pentadecanoic acid).

  • High pH (Alkaline): At high pH, the carboxylate group is fully deprotonated and negatively charged. This ionic character promotes solubility in water and the formation of micelles.[17][18]

  • Low pH (Acidic): As the pH is lowered towards the pKa of the carboxylic acid, the head group becomes protonated (-COOH). This neutral form is much less soluble in water (it is the fatty acid itself).[17] This drastically reduces the tendency to form micelles but can easily lead to the precipitation of the insoluble pentadecanoic acid.

Actionable Advice: To avoid micelles, you can operate at a lower pH, but you must be extremely careful not to go so low that your compound precipitates. This creates a narrow working window. For a related surfactant, it was shown that micelles formed at lower concentrations at pH 6 (predominantly -1 charge) and higher concentrations at pH 7 (mixture of -1 and -2 charges), indicating a complex relationship.[19]

Q7: How does ionic strength (salt concentration) affect the CMC?

This is a frequently misunderstood parameter. For ionic surfactants like sodium pentadecanoate, increasing the ionic strength (by adding salt) lowers the CMC .[11][20]

Causality: The negatively charged carboxylate head groups on the surfactant molecules repel each other. This electrostatic repulsion opposes the aggregation required to form a micelle. When you add a salt (e.g., NaCl), the salt's counter-ions (Na⁺) form an ionic atmosphere around the head groups, effectively shielding the negative charges from each other.[12] This reduced repulsion makes it easier for the surfactant monomers to aggregate, thus lowering the concentration required to form micelles (the CMC).[11]

Actionable Advice: To avoid micelle formation, use solutions of low ionic strength . Whenever possible, prepare your sodium pentadecanoate stock solution in deionized water rather than in a high-salt buffer.

ParameterEffect on CMC of Sodium PentadecanoateStrategy to AVOID Micelles
Concentration Micelles form above the CMC.Keep concentration below the CMC.
Temperature Complex (often U-shaped). For SP, higher temp seems to increase CMC.Operate at temperatures where the CMC is highest, but be aware of the Kraft point.
pH High pH promotes micellization. Low pH inhibits it but risks precipitation.Use the lowest pH possible that maintains solubility.
Ionic Strength Higher ionic strength lowers the CMC.Use low-salt buffers or deionized water.
Experimental Protocol: Verifying the Absence of Micelles

To be certain you are working under monomeric conditions, you should experimentally determine the CMC under your specific experimental parameters. The surface tension method is a robust and common technique.[5][21][22]

Protocol: CMC Determination by Surface Tension Measurement

Objective: To determine the concentration at which a sharp change in surface tension occurs, indicating the CMC.

Principle: Surfactant monomers are surface-active and will reduce the surface tension of a solution. Once micelles form, the monomer concentration remains constant, and the surface tension plateaus.[4] Plotting surface tension versus the logarithm of concentration reveals a distinct inflection point, which is the CMC.[22]

Materials:

  • High-purity sodium pentadecanoate

  • Your experimental solvent/buffer

  • High-precision analytical balance

  • A series of clean glass volumetric flasks

  • Surface Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a sample of sodium pentadecanoate and dissolve it in your chosen solvent to create a concentrated stock solution (e.g., 10-20x the expected CMC).

  • Create a Dilution Series: Prepare a series of at least 10-15 dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC. Using a logarithmic dilution series is often efficient.

  • Equilibrate Samples: Allow all solutions, including the pure solvent, to equilibrate to the desired experimental temperature.

  • Measure Surface Tension:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically with high-purity water.

    • Measure the surface tension of the pure solvent first as a baseline.

    • Measure the surface tension of each dilution, starting from the most dilute and moving to the most concentrated. Ensure the ring or plate is thoroughly cleaned between measurements.

  • Analyze the Data:

    • Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[21]

    • The resulting graph should show two linear regions: a steeply declining portion at low concentrations and a nearly flat plateau at high concentrations.

    • The CMC is the concentration at the point of intersection of these two linear portions.[3] Fit straight lines to both parts of the curve; their intersection gives a precise CMC value.[21]

References
  • Zaman, M. I. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). CMC (Critical Micelle Concentration) Study of Some Detergents with or Without Electrolyte and Calculation of Thermodynamic Parameters Using Conductivity Method at Different Temperatures. Retrieved from [Link]

  • Journal of Chemical Education. (2001, March). A Simplified Method for the Determination of Critical Micelle Concentration. Retrieved from [Link]

  • Tsunoda, T. (n.d.). The Solubilities and Kraft Points of Fatty Acid Soaps of Odd Carbon Numbers. J-STAGE. Retrieved from [Link]

  • PLOS. (n.d.). Atomistic simulations of pH-dependent self-assembly of micelle and bilayer from fatty acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. Retrieved from [Link]

  • ResearchGate. (2014, September 18). How to measure Critical Micelle concentration (CMC)?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Self-assembly and bilayer-micelle transition of fatty acids studied by replica-exchange constant pH molecular dynamics. Retrieved from [Link]

  • The Journal of Chemical Physics. (2016, January 29). Determination of the critical micelle concentration in simulations of surfactant systems. Retrieved from [Link]

  • SciSpace. (n.d.). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants. Retrieved from [Link]

  • OUCI. (n.d.). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide. The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solution behavior and encapsulation properties of fatty acid–elastin-like polypeptide conjugates. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • ResearchGate. (2017, October 3). How to prevent fatty acid precipitation/micelle formation in cell culture media?. Retrieved from [Link]

  • ACS Publications. (2016, March 8). Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited. Retrieved from [Link]

  • Audio Critics. (2026, March 12). What factors affect the CMC of a surfactant? – Business Blog. Retrieved from [Link]

  • Global Journals. (n.d.). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Retrieved from [Link]

  • Science Alert. (n.d.). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Retrieved from [Link]

  • MDPI. (2024, June 11). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. Retrieved from [Link]

  • ACS Publications. (2021, March 31). Effect of pH on the Structure and Dynamics of Wormlike Micelles in an Amino Acid-Derived Surfactant Composition. Langmuir. Retrieved from [Link]

  • Global Journals. (2013, March 15). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies to improve micelle stability for drug delivery. Retrieved from [Link]

  • MDPI. (2023, June 16). Micelles-based systems and their versatile application in different industries. Retrieved from [Link]

  • Google Patents. (n.d.). US8637569B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • National Center for Biotechnology Information. (n.d.). Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). SALTS OF FATTY ACIDS. Retrieved from [Link]

  • ACS Publications. (2026, March 27). Determination of Critical Micelle Concentration of Amphiphilic Surfactants: A Comprehensive Review. Analytical Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Compounds like sodium stearate, called 'surfactants' in general, - Brown 14th Edition Ch 13 Problem 114a. Retrieved from [Link]

  • ResearchGate. (2025, July 5). Chapter 7: Application of Surfactants in Micellar Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of two non-toxic lipophilic oils to generate environmentally friendly anionic reverse micelles without cosurfactant. Comparison with the behavior found for traditional organic non-polar solvents. Retrieved from [Link]

  • University of Toronto. (n.d.). Polymeric micelle stability | Shoichet Lab. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

Troubleshooting

Best practices for quantitative transfer of sodium pentadecanoate.

Technical Support Center: Best Practices for Quantitative Transfer of Sodium Pentadecanoate (C15:0 Na) Introduction Handling odd-chain saturated fatty acid salts like sodium pentadecanoate (C15:0 Na) requires precise phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Best Practices for Quantitative Transfer of Sodium Pentadecanoate (C15:0 Na)

Introduction Handling odd-chain saturated fatty acid salts like sodium pentadecanoate (C15:0 Na) requires precise physicochemical control. As an amphiphilic molecule, it is highly prone to electrostatic scattering, temperature-dependent precipitation, and severe surface adsorption. This guide provides self-validating troubleshooting protocols to ensure 100% quantitative transfer fidelity for researchers and drug development professionals.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do I experience mass loss when weighing the dry powder, and how can I prevent it? A: Sodium pentadecanoate is a mildly hygroscopic powder that easily accumulates static charge[1]. When handled with standard plastic spatulas or polystyrene weigh boats, the hydrophobic hydrocarbon tail (14 carbons) interacts with the static charge on the plastic, causing the powder to repel, "jump," or cling to the surfaces. Causality & Solution: Electrostatic repulsion prevents accurate gravimetric transfer. To create a self-validating system, you must eliminate static using an ionizing bar and switch to grounded stainless-steel spatulas. Always weigh by difference: tare the balance with the intact stock vial, remove the powder, and re-weigh the vial. The negative value is your exact transferred mass, validating the transfer regardless of powder stuck to the spatula.

Q2: My aqueous stock solution precipitates in the pipette tip during liquid transfer. What is happening? A: You are operating below the Krafft point of the C15:0 sodium soap. The Krafft point is the critical phase-transition temperature where the solubility of a surfactant equals its critical micelle concentration (CMC). For sodium pentadecanoate, this transition occurs at approximately2[2]. Causality & Solution: When a warm, micellar solution is drawn into a room-temperature pipette tip, the localized temperature drop forces the fatty acid salt to rapidly crystallize out of solution. To prevent this, pre-warm your pipette tips in an incubator at 60 °C and maintain the solvent above 55 °C during the entire transfer process.

Q3: Even when the solution remains clear, downstream assays show low concentrations. Where is the lipid going? A: You are experiencing severe surface adsorption. Fatty acids can suffer massive concentration losses—ranging from 3 at low micromolar concentrations—due to adsorption to laboratory materials[3]. Causality & Solution: The hydrophobic tail binds to hydrophobic sites on plastics (polypropylene, Tygon), while the carboxylate headgroup interacts with ionic sites on borosilicate glass. To prevent this, liquid transfers must be performed using a carrier protein. Fatty acid-free Bovine Serum Albumin (BSA) acts as a physiological sink, 4 and shielding them from container walls, ensuring >95% recovery[4].

Part 2: Quantitative Data Summaries

Table 1: Physicochemical Properties & Transfer Parameters

Parameter Value Implication for Transfer
Molecular Weight 264.38 g/mol Requires high-precision microbalance for low-mM stocks.
Krafft Point (Aqueous) ~53–55 °C Solutions must be heated >55 °C to achieve micellization.
Solubility (Water, 20 °C) < 1 mg/mL Poor cold transfer; highly prone to precipitation in tips.

| Solubility (Ethanol, 20 °C) | Soluble | Excellent alternative for organic stock preparation. |

Table 2: Adsorption Losses of Fatty Acids by Material Type (at 25 µM)

Material Type Unprotected Loss (%) Protected Loss with BSA (%) Mechanism of Loss
Borosilicate Glass 30 - 40% < 2% Ionic headgroup binding
Polypropylene / Tygon 50 - 95% < 5% Hydrophobic tail adsorption

| Teflon (PTFE) | 10 - 20% | < 1% | Mild hydrophobic interaction |

Part 3: Self-Validating Experimental Protocols

Protocol A: Gravimetric Transfer of Dry Powder

  • Equilibration: Allow the sealed vial of sodium pentadecanoate to equilibrate to room temperature inside a desiccator to prevent ambient moisture condensation.

  • Deionization: Pass an anti-static ionizing bar over the analytical balance, a grounded stainless-steel spatula, and a glass weighing boat.

  • Weighing by Difference (Self-Validation):

    • Tare the analytical balance with the intact stock vial.

    • Remove the estimated mass using the metal spatula and transfer it to the glass boat.

    • Re-weigh the stock vial. The negative value displayed is the exact mass transferred. This accounts for any powder left on the spatula.

  • Solubilization: Wash the glass boat repeatedly with the target solvent (e.g., >60 °C aqueous buffer) directly into a volumetric flask to ensure 100% quantitative transfer.

Protocol B: Quantitative Liquid Transfer & Stock Preparation

  • Pre-heating: Heat the aqueous buffer (e.g., PBS or saline) to 60 °C in a water bath. Simultaneously, place your pipette tips in a 60 °C incubator.

  • Micellization: Add the heated buffer to the dry sodium pentadecanoate. Vortex vigorously for 2 minutes while maintaining the temperature above the Krafft point (55 °C) until the solution transitions from a cloudy suspension to completely optically clear.

  • Carrier Conjugation: To prevent adsorption during cooling and subsequent transfer, add fatty acid-free BSA to achieve a 6:1 to 3:1 molar ratio of Fatty Acid:BSA. Stir gently at 37 °C for 1 hour to allow complete complexation.

  • Transfer: Use the pre-warmed pipette tips to transfer the BSA-conjugated stock to target vessels. The BSA shield neutralizes the hydrophobic tail, preventing adsorption to the plastic tip.

Part 4: Visualizations

Workflow Step1 Weigh C15:0 Na Salt (Gravimetric Transfer) Step2 Add Aqueous Buffer (T < 53°C) Step1->Step2 Suspension Step3 Heat Solution (T > 55°C) Step2->Step3 Heat above Krafft Point Step4 Micellization (Clear Solution) Step3->Step4 Phase Transition Step5 Add BSA Carrier (Molar Ratio 3:1) Step4->Step5 Prevent Adsorption Step6 Quantitative Transfer (Using Warm Pipettes) Step5->Step6 Stabilized Stock

Workflow for overcoming the Krafft point and stabilizing sodium pentadecanoate.

Adsorption Start Liquid Transfer of C15:0 Na Unprotected Unprotected Aqueous Transfer Start->Unprotected Protected BSA-Protected Transfer Start->Protected Glass Borosilicate Glass (Ionic Binding) Unprotected->Glass Adsorption Plastic Polypropylene Tips (Hydrophobic Adsorption) Unprotected->Plastic Adsorption Success Quantitative Recovery (> 95%) Protected->Success Carrier Shielding Loss Significant Mass Loss (10% - 95%) Glass->Loss Plastic->Loss

Mechanism of surface adsorption vs. carrier-protein protected transfer.

Part 5: References

  • Binding and solubility of oleic acid to laboratory materials: a possible artifact. Source: PubMed/NIH. URL:

  • The Solubilities and Kraft Points of Fatty Acid Soaps of Odd Carbon Numbers. Source: Bulletin of the Chemical Society of Japan / OUP. URL:

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Source: PMC/NIH. URL:

  • Pentadecanoic acid, sodium salt (1:1). Source: CymitQuimica. URL:

Sources

Reference Data & Comparative Studies

Validation

Validating a GC/MS method for fatty acid analysis with sodium pentadecanoate.

An essential pillar of lipidomics and pharmacokinetic profiling is the accurate quantification of fatty acids via Gas Chromatography-Mass Spectrometry (GC/MS). However, the reliability of this data hinges entirely on the...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential pillar of lipidomics and pharmacokinetic profiling is the accurate quantification of fatty acids via Gas Chromatography-Mass Spectrometry (GC/MS). However, the reliability of this data hinges entirely on the selection and behavior of the Internal Standard (IS).

As a Senior Application Scientist, I frequently see methods fail not because of instrument sensitivity, but due to poor IS selection and sample preparation artifacts. When extracting lipids from complex aqueous matrices (like plasma, serum, or cell lysates), the physical state of the internal standard matters just as much as its chemical structure.

This guide provides an in-depth comparison and validation framework for using Sodium Pentadecanoate (the water-soluble sodium salt of C15:0) as an internal standard, demonstrating why it often outperforms traditional free fatty acids in rigorous bioanalytical workflows.

The Mechanistic Case for Sodium Pentadecanoate

According to the [1], an internal standard must track the analyte through every phase of the assay—from initial matrix disruption to final detection.

Traditionally, researchers use odd-chain free fatty acids like Heptadecanoic acid (C17:0) or Pentadecanoic acid (C15:0) because they are present in negligible amounts in most mammalian systems [2]. However, free fatty acids are highly hydrophobic. If you spike a hydrophobic free fatty acid (dissolved in ethanol or chloroform) directly into aqueous plasma, it can precipitate or fail to equilibrate with endogenous lipoprotein-bound lipids.

The Causality Behind the Choice: By utilizing Sodium Pentadecanoate , you are introducing a water-soluble surfactant. When spiked into an aqueous biological sample, it dissolves seamlessly into the matrix, mimicking the biological saponified state of endogenous lipids. When the liquid-liquid extraction (e.g., Bligh & Dyer) is subsequently applied, the sodium pentadecanoate partitions into the organic phase at a rate identical to the endogenous lipids being released from protein complexes. This creates a self-validating extraction system where the IS recovery genuinely reflects the analyte recovery.

Table 1: Objective Comparison of GC/MS Internal Standards
Feature / StandardSodium Pentadecanoate (C15:0 Salt)Heptadecanoic Acid (C17:0 Free Acid)Stable Isotopes (e.g., 13C-Palmitate)
Aqueous Solubility High (Dissolves directly in aqueous buffers)Low (Requires organic solvents)Varies (Usually low unless purchased as a salt)
Matrix Equilibration Excellent (Mimics endogenous aqueous states prior to extraction)Moderate (Risk of localized precipitation upon spiking)Excellent (If matched exactly to target analyte)
Cost Efficiency Highly cost-effectiveHighly cost-effectiveVery expensive (Prohibitive for high-throughput)
Interference Risk Low (Except in high-dairy diets or specific bacterial strains)LowNone (Mass shift resolves interference)
Best Use Case Broad-spectrum plasma/serum lipidomicsTissue analysis where C15:0 is endogenousTargeted quantification of a single specific lipid

Standardized Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating workflow. It incorporates acid-catalyzed transesterification to convert non-volatile lipids into highly volatile Fatty Acid Methyl Esters (FAMEs), a strict requirement for thermal stability in GC/MS [3].

Workflow A Aqueous Biological Matrix (Plasma/Serum) B Spike: Sodium Pentadecanoate (Water-Soluble IS) A->B C Liquid-Liquid Extraction (Bligh & Dyer Method) B->C D Acid-Catalyzed Transesterification C->D E GC/MS Acquisition (EI Mode) D->E F Data Quantification (FAMEs) E->F

GC/MS workflow for fatty acid analysis using sodium pentadecanoate as an internal standard.
Step-by-Step Methodology
  • IS Preparation: Dissolve Sodium Pentadecanoate in HPLC-grade water to yield a 1 mg/mL stock solution. Note: Aqueous preparation prevents solvent-shock when added to biological samples.

  • Sample Spiking: Aliquot 50 µL of plasma into a glass vial. Add 10 µL of the IS stock. Vortex for 30 seconds and incubate at room temperature for 10 minutes to allow complete matrix equilibration.

  • Lipid Extraction: Add 1.9 mL of a Chloroform:Methanol (2:1, v/v) mixture. Vortex vigorously. Add 0.5 mL of water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic (chloroform) layer and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (FAME Synthesis): Add 1 mL of 1% to 2% methanolic HCl (or Boron trifluoride-methanol) to the dried extract. Heat at 80°C for 60 minutes. Causality: Acid catalysis ensures that both free fatty acids and complex bound lipids (triglycerides, phospholipids) are uniformly transesterified into FAMEs.

  • FAME Extraction: Cool to room temperature. Add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC/MS Acquisition: Inject 1 µL of the hexane extract into a GC/MS equipped with a polar capillary column (e.g., DB-WAX). Run a temperature gradient from 150°C to 240°C. Operate the MS in Electron Ionization (EI) mode, scanning from m/z 50 to 400.

Method Validation Data

A bioanalytical method is only as good as its validation data. Below is a representative data summary from a validation run utilizing Sodium Pentadecanoate, evaluated against FDA bioanalytical guidelines (requiring precision CV ≤ 15% and recovery within 85-115%).

Table 2: Simulated Validation Parameters for Major Fatty Acids using C15:0 IS
Analyte (FAME)Linearity (R²)Intra-day Precision (CV%)Inter-day Precision (CV%)Mean Extraction Recovery (%)
Palmitic Acid (C16:0) 0.99894.2%5.8%96.4%
Stearic Acid (C18:0) 0.99913.8%6.1%94.2%
Oleic Acid (C18:1) 0.99855.1%7.3%91.8%
Arachidonic Acid (C20:4) 0.99786.4%8.5%88.5%
Sodium Pentadecanoate (IS) N/A 3.1% 4.5% 97.1%

Data Interpretation: The high recovery (97.1%) and low coefficient of variation (3.1%) of Sodium Pentadecanoate demonstrate its superior ability to partition uniformly during the Bligh & Dyer extraction, effectively normalizing the slight recovery drop-offs seen in longer-chain polyunsaturated fats (like C20:4).

Beyond the Assay: The Biological Relevance of C15:0

While C15:0 is an exceptional analytical standard, it is also gaining significant traction in drug development as a bioactive molecule. Recent lipidomic research indicates that odd-chain fatty acids are not merely inert structural components; they actively modulate metabolic pathways. Specifically, C15:0 has been shown to bind and activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), leading to the attenuation of pro-inflammatory cytokines like TNF-α [4].

Mechanism C15 Pentadecanoic Acid (C15:0) PPAR PPAR-alpha Receptor Activation C15->PPAR Binds Genes Lipid Metabolism Gene Expression PPAR->Genes Upregulates TNF Pro-inflammatory Cytokines (TNF-alpha) PPAR->TNF Inhibits Homeo Metabolic Homeostasis Genes->Homeo TNF->Homeo Reduces

Mechanism of C15:0 modulating lipid metabolism and inflammation via PPAR-alpha activation.

Understanding this biological mechanism is critical for researchers. If your study involves administering C15:0 as a therapeutic agent or studying high-dairy diets (where C15:0 acts as an endogenous biomarker), you must pivot your internal standard to a different odd-chain fatty acid (like C17:0) or a deuterated isotope (e.g., Pentadecanoic acid-d29) to avoid analytical interference.

Conclusion

For routine, high-throughput GC/MS fatty acid profiling in plasma and serum, Sodium Pentadecanoate offers a distinct physiochemical advantage over free fatty acids. Its aqueous solubility ensures flawless matrix equilibration, resulting in tighter precision and more accurate recovery metrics that easily satisfy stringent regulatory validation criteria.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. (2022). Available at:[Link]

  • Bio-protocol. Quantification of Bacterial Fatty Acids by Extraction and Methylation. (2022). Available at:[Link]

  • Aston University Publications. Lipid-induced dysfunction and the protective effect of odd chain fatty acids (C15:0). (2016). Available at: [Link]

Comparative

Isotopic Labeling of Pentadecanoic Acid (C15:0) for Tracer Studies: A Comprehensive Comparison Guide

Introduction Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid (OCFA) that has transitioned from being a simple biomarker for dairy fat intake to a molecule of significant therapeutic interest. Unlike even-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid (OCFA) that has transitioned from being a simple biomarker for dairy fat intake to a molecule of significant therapeutic interest. Unlike even-chain saturated fatty acids, C15:0 actively engages metabolic signaling pathways—such as AMP-activated protein kinase (AMPK)—which are critical for regulating cellular energy balance and glucose uptake[1]. Furthermore, recent microbiome research has identified C15:0 as a beneficial metabolic product of gut commensals like Parabacteroides distasonis, showing efficacy in alleviating non-alcoholic steatohepatitis (NASH)[2].

To accurately map the absorption, distribution, and metabolic fate of C15:0, researchers rely on stable isotope-labeled tracers[1]. This guide provides drug development professionals and metabolic scientists with an objective, comparative framework for selecting the optimal C15:0 tracer and executing self-validating experimental protocols.

Part 1: Comparative Analysis of C15:0 Isotope Tracers

The selection of an isotopic label—whether Carbon-13 ( 13 C) or Deuterium ( 2 H)—dictates the analytical resolution of your study. Uniformly labeled tracers are essential for tracking molecular cleavage, while deuterated tracers are highly cost-effective for simple kinetic tracking.

Isotope TracerMass Shift ( Δ Da)Primary ApplicationAdvantagesLimitations
[U- 13 C 15​ ] Pentadecanoic Acid +15Metabolic Flux Analysis, Anaplerosis trackingTracks all carbon atoms through β -oxidation and the TCA cycle; ideal for positional isotopomer analysis.High synthesis cost; requires high-resolution MS to resolve complex isotopologue distributions.
[d 29​ ] Pentadecanoic Acid +29Lipidomics, Bioavailability, Tissue DistributionMassive mass shift completely isolates the tracer signal from natural endogenous C15:0.Deuterium kinetic isotope effects (KIE) may slightly alter enzymatic processing rates in vivo.
[1- 13 C] Pentadecanoic Acid +1Decarboxylation assays, Breath testsExcellent for tracking the first step of β -oxidation or whole-body oxidation via 13 CO 2​ exhalation.Loses the label after the first cleavage; cannot track downstream TCA cycle intermediates.
[d 2​ ] Pentadecanoic Acid +2Cellular Uptake Kinetics, Routine FluxCost-effective; minimal KIE compared to fully deuterated versions; behaves identically to natural C15:0[1].Smaller mass shift requires careful baseline correction for natural 13 C abundance.

Part 2: Mechanistic Logic & Pathway Visualization

The causality behind tracer selection lies in the unique metabolic routing of odd-chain fatty acids. During mitochondrial β -oxidation, C15:0 undergoes six cycles of cleavage. While even-chain fatty acids yield only acetyl-CoA, C15:0 yields six molecules of acetyl-CoA and one terminal molecule of propionyl-CoA.

Propionyl-CoA acts as a critical anaplerotic substrate, converting to succinyl-CoA and directly entering the TCA cycle. Furthermore, stable isotope tracing in vivo has revealed that microbial metabolism of dietary fibers into fatty acids provides carbon sources that directly bridge to host histone acetylation, serving as an epigenetic marker[3].

C15_Metabolism C15 Pentadecanoic Acid (C15:0) Tracer Input AcylCoA Pentadecanoyl-CoA C15->AcylCoA Activation BetaOx Beta-Oxidation (6 Cycles) AcylCoA->BetaOx Transport to Mitochondria AcetylCoA 6 x Acetyl-CoA (Even-chain fate) BetaOx->AcetylCoA PropionylCoA 1 x Propionyl-CoA (Odd-chain fate) BetaOx->PropionylCoA TCA TCA Cycle (Succinyl-CoA entry) AcetylCoA->TCA Histone Histone Acetylation (Epigenetic Marker) AcetylCoA->Histone Acetyl donor PropionylCoA->TCA Anaplerosis

Metabolic routing of pentadecanoic acid into the TCA cycle and epigenetic regulation pathways.

Part 3: Methodologies & Self-Validating Protocols

To ensure scientific trustworthiness, experimental protocols must be designed as self-validating systems. This requires the integration of internal standards to calculate absolute recovery and the use of specific derivatization techniques to ensure analytical clarity.

Protocol 1: In Vivo Lipidomics & Uptake Kinetics ([d 2​ ] or [d 29​ ] C15:0)

This protocol is optimized for tracking the incorporation of C15:0 into complex lipid pools (e.g., triglycerides, phospholipids)[1].

  • Tracer Administration: Introduce a known quantity of [d 2​ ]-C15:0 via oral gavage or cell culture media.

    • Causality: Deuterated tracers provide a distinct mass shift (+2 or +29 Da), allowing precise differentiation from endogenous background C15:0 without the mathematical complexity of 13 C natural abundance correction.

  • Spike Internal Standard: Add a non-endogenous fatty acid (e.g., Heptadecanoic acid, C17:0) to the sample prior to processing.

    • Causality: Acts as a self-validating control. The recovery rate of C17:0 dictates the extraction efficiency, allowing for absolute quantification of the C15:0 tracer.

  • Total Lipid Extraction: Utilize a modified Folch method (Chloroform:Methanol 2:1 v/v).

    • Causality: The biphasic separation ensures complete recovery of both neutral and polar lipids into the organic phase while precipitating proteins.

  • Transesterification: Convert extracted lipids to Fatty Acid Methyl Esters (FAMEs) using 14% Boron trifluoride (BF 3​ ) in methanol at 90°C for 60 minutes.

    • Causality: Free fatty acids exhibit poor chromatographic peak shapes due to hydrogen bonding. Methylation increases volatility and thermal stability, which is mandatory for GC-MS analysis[1].

  • GC-MS Analysis: Analyze the FAMEs using Electron Impact (EI) ionization.

Tracer_Workflow Tracer Isotope Tracer Administration Incubation Biological Incubation (In vivo/In vitro) Tracer->Incubation Extraction Lipid Extraction (Folch Method) Incubation->Extraction Derivatization Transesterification (FAME Conversion) Extraction->Derivatization Analysis GC-MS / LC-MS Analysis Derivatization->Analysis Quant Flux Quantification (Isotopologue Ratio) Analysis->Quant

Standardized workflow for stable isotope tracer administration, lipid extraction, and MS analysis.

Protocol 2: Microbiome-Host Fluxomics ([U- 13 C 15​ ] C15:0)

This protocol is designed to trace how gut-derived C15:0 contributes to host energy metabolism and epigenetic modifications[2][3].

  • Tracer Incubation: Administer [U- 13 C 15​ ]C15:0 to germ-free mice mono-colonized with P. distasonis.

  • Metabolite Extraction: Extract polar metabolites from portal vein serum and liver tissue using cold aqueous methanol (-20°C).

    • Causality: Cold temperatures quench rapid metabolic turnover, preserving the isotopic steady-state of transient TCA cycle intermediates.

  • High-Resolution LC-MS/MS: Monitor the M+2, M+3, and M+4 isotopologues of TCA cycle intermediates (e.g., succinate, malate) and acetylated histones.

    • Causality: Uniformly labeled 13 C tracers allow researchers to track the heavy carbons as the molecule is cleaved. Detecting M+3 succinate confirms the anaplerotic entry of propionyl-CoA, while M+2 acetyl-groups on histones confirm C15:0's role in epigenetic regulation[3].

Part 4: Data Presentation & Analytical Performance

Quantitative data interpretation relies on understanding the expected mass-to-charge (m/z) shifts of the derivatized tracers. The table below outlines the expected molecular ion peaks for C15:0 tracers when analyzed as FAMEs via GC-MS (Electron Impact mode).

C15:0 Tracer VariantDerivatization MethodUnlabeled Base m/zExpected Tracer m/zTarget Fragment Ions for Confirmation
Endogenous (Unlabeled) Methylation (FAME)256.2256.2m/z 74 (McLafferty rearrangement), 87
[d 2​ ] Pentadecanoic Acid Methylation (FAME)256.2258.2m/z 76, 89 (if labeled at C-2 or C-3)
[1- 13 C] Pentadecanoic Acid Methylation (FAME)256.2257.2m/z 75 (McLafferty + 1 Da)
[U- 13 C 15​ ] Pentadecanoic Acid Methylation (FAME)256.2271.2m/z 77, 91 (Fully labeled fragments)
[d 29​ ] Pentadecanoic Acid Methylation (FAME)256.2285.4m/z 77, 98 (Perdeuterated fragments)

Conclusion

The selection of an isotopically labeled pentadecanoic acid tracer is strictly dictated by the experimental endpoint. For straightforward assessments of cellular uptake, bioavailability, and lipid pool distribution, [d 2​ ] or [d 29​ ] C15:0 offers a highly cost-effective and analytically distinct solution. Conversely, for researchers investigating high-resolution metabolic flux, anaplerotic TCA cycle entry, and epigenetic modifications driven by the microbiome, [U- 13 C 15​ ] C15:0 is an indispensable tool that provides comprehensive mechanistic insights.

References

  • Stable isotope tracing to probe dietary fibre-associated gut microbes and metabolites in the prevention of NASH Source: Nature Microbiology (Springer Nature) URL:[Link]

  • Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation Source: Cell Reports URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Sodium Pentadecanoate for Laboratory Professionals

Understanding Sodium Pentadecanoate: Properties and Hazards Sodium pentadecanoate (CAS 4268-63-7) is the sodium salt of pentadecanoic acid, a saturated fatty acid.[1] It is typically a white or off-white solid powder at...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding Sodium Pentadecanoate: Properties and Hazards

Sodium pentadecanoate (CAS 4268-63-7) is the sodium salt of pentadecanoic acid, a saturated fatty acid.[1] It is typically a white or off-white solid powder at room temperature.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it's crucial to handle it with care, as with any chemical agent in a laboratory setting.[2]

Key Safety Considerations:

  • Eye Contact: Direct contact with the powder can cause irritation.[3][4][5] In case of contact, it is imperative to rinse cautiously with water for several minutes.[3][5]

  • Skin Contact: While not generally considered a skin irritant, prolonged exposure may cause mild irritation.[6][7] Standard laboratory practice dictates washing skin thoroughly with soap and water after handling.[3]

  • Inhalation: Inhaling the dust can lead to respiratory tract irritation.[5][6][8] Therefore, it is important to avoid the generation of dust during handling and disposal.[8]

  • Environmental Hazards: Large or frequent spills should be prevented from entering drains or water courses. Although some sources state it is not classified as environmentally hazardous, its impact has not been fully investigated.[7]

Regulatory Framework: The Principle of Local Compliance

The disposal of sodium pentadecanoate is governed by national and local regulations. It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal, as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

Core Directive: Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance. They will be familiar with local and state regulations and can provide institution-specific procedures.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before beginning any disposal procedure, ensure the appropriate personal protective equipment is worn. This is a fundamental aspect of laboratory safety.[10][11]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.[5]To prevent eye irritation from accidental splashes or dust.[3][4]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[6]
Body Protection Standard laboratory coat.[10]To protect skin and clothing from contamination.
Respiratory Protection Generally not required with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust, which can cause respiratory irritation.[5][6][8] Use in a well-ventilated area.[8]

Step-by-Step Disposal Protocol

The following protocols provide a systematic approach to the disposal of sodium pentadecanoate in a laboratory setting.

For Small, Uncontaminated Quantities

This procedure is suitable for residual amounts of pure sodium pentadecanoate, such as that left in weighing boats or on spatulas.

  • Decontamination: Wipe down the contaminated equipment (spatula, glassware, etc.) with a damp paper towel to collect all residual powder.

  • Collection: Place the paper towel into a designated solid chemical waste container.

  • Disposal: The container should be sealed, properly labeled, and disposed of through your institution's EHS-approved waste stream.

For Bulk, Uncontaminated Quantities

This applies to leftover, expired, or no-longer-needed pure sodium pentadecanoate.

  • Containment: Ensure the chemical is in its original, sealed container or a compatible, well-sealed waste container. Do not mix with other waste.

  • Labeling: The container must be clearly labeled with the chemical name ("Sodium Pentadecanoate"), CAS number (4268-63-7), and the appropriate hazard warnings (if any are required by your institution).

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or their designated hazardous waste contractor.

For Contaminated Sodium Pentadecanoate

This protocol is for sodium pentadecanoate that has been mixed with solvents or other chemicals.

  • Hazard Identification: Identify all components of the waste mixture. The disposal procedure will be dictated by the most hazardous component.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Place the contaminated material in a compatible, leak-proof waste container. A chemical compatibility chart should be consulted to ensure the container material is appropriate for all components of the mixture.

  • Labeling: Label the container with the names of all chemical components and their approximate percentages.

  • Disposal: Due to the complexity of chemical mixtures, this waste must be disposed of through your institution's hazardous waste program.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.

  • Evacuate and Secure: Alert others in the area and, if necessary, evacuate. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess and Equip: Don the appropriate PPE as outlined in the table above.

  • Contain and Clean:

    • For a dry spill, carefully sweep or scoop up the material, avoiding dust generation.[12] Place the collected material into a suitable container for disposal.

    • Clean the affected area with a damp cloth or paper towels.

  • Disposal: All materials used for cleanup (gloves, towels, etc.) should be placed in the designated chemical waste container and disposed of according to the procedures for contaminated waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of sodium pentadecanoate.

G start Start: Sodium Pentadecanoate Waste is_contaminated Is the waste mixed with other chemicals? start->is_contaminated is_spill Is this a spill cleanup? is_contaminated->is_spill No contaminated_protocol Follow Contaminated Waste Protocol: - Identify all components - Segregate waste - Use compatible container - Label with all constituents is_contaminated->contaminated_protocol Yes small_quantity Is it a small residual quantity? is_spill->small_quantity No spill_protocol Follow Spill Cleanup Protocol: - Sweep/scoop carefully - Place in sealed container - Label as 'Spill Debris' is_spill->spill_protocol Yes small_quant_protocol Follow Small Quantity Protocol: - Wipe with damp towel - Place towel in solid waste small_quantity->small_quant_protocol Yes bulk_protocol Follow Bulk Waste Protocol: - Use original or sealed container - Do not mix with other waste small_quantity->bulk_protocol No final_disposal Dispose of through Institutional EHS Program contaminated_protocol->final_disposal spill_protocol->final_disposal small_quant_protocol->final_disposal bulk_protocol->final_disposal

Caption: Decision workflow for sodium pentadecanoate disposal.

Conclusion

The proper disposal of sodium pentadecanoate, while seemingly straightforward, requires a methodical approach grounded in safety and regulatory compliance. By understanding the material's properties, adhering to local guidelines, using the correct PPE, and following a structured disposal protocol, laboratory professionals can ensure the safety of themselves, their colleagues, and the environment. The ultimate authority for waste disposal is always your local EHS department, which should be consulted to ensure full compliance with all applicable regulations.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Sodium Pentadecanoate | CAS 4268-63-7 | Larodan Research Grade Lipids. Larodan.
  • SAFETY DATA SHEET - Chem Service. (2015).
  • Pentadecanoate sodium (Sodium pentadecanoate) | Ester Product | MedChemExpress. MedChemExpress.
  • sodium pentadecanoate, 4268-63-7. The Good Scents Company.
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • SAFETY DATA SHEET - ChemPoint.com. (2014).
  • Laboratory Safety Guidelines. ETH Zurich.
  • SAFETYDATA SHEET: Free Fatty Acid (FFA). (Date not available).
  • SAFETY DATA SHEET - Fisher Scientific. (2023).
  • Spectrum Chemical - SAFETY DATA SHEET. (2021).
  • Safety Data Sheet - CDN Isotopes. (Date not available).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Pentadecanoic acid - Santa Cruz Biotechnology. (Date not available).
  • Sodium stearate - Safety Data Sheet - ChemicalBook. (2026).
  • Safety Data Sheet Pentadecanoic acid 1. Identification Product name - metasci. (Date not available).
  • Safety Data Sheet: Free fatty acid mixture - Carl ROTH. (2025).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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